4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Description
BenchChem offers high-quality 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHCUDDQZXTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569489 | |
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-00-9 | |
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant applications in the development of therapeutic agents. Particular emphasis is placed on its role as a versatile scaffold in the synthesis of kinase inhibitors and P2Y14 receptor antagonists. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Introduction: A Molecule of Strategic Importance
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a trifunctional organic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its structure is characterized by three key moieties: a benzoic acid group, a sulfonamide linker, and a piperazine ring protected with a tert-butoxycarbonyl (Boc) group. This unique combination of functional groups makes it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules.[1]
The strategic importance of this compound lies in the functionalities it presents:
-
The benzoic acid moiety provides a carboxylic acid handle that can be readily modified to form esters or amides, or it can serve as a crucial acidic center for interaction with biological targets.
-
The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The secondary amine of the piperazine is protected by a tert-butoxycarbonyl (Boc) group , which is a common and easily removable protecting group in organic synthesis. This allows for selective deprotection and further functionalization of the piperazine nitrogen.[1]
-
The sulfonyl group acts as a stable and effective linker, and sulfonamide-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1]
This guide will provide a detailed exploration of this molecule, from its fundamental properties to its practical applications, to empower researchers in their drug discovery endeavors.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is essential for its effective use in synthesis and drug design.
Key Identifiers and Properties
| Property | Value |
| CAS Number | 138385-00-9[1] |
| Molecular Formula | C₁₆H₂₂N₂O₆S[1] |
| Molecular Weight | 370.42 g/mol [1] |
| IUPAC Name | 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid[1] |
| Appearance | Off-white solid[2] |
| Melting Point | 231-239 °C (decomposes) (for a similar compound, 4-Boc-piperazine-2-carboxylic acid)[3] |
| Solubility | Soluble in methanol and tetrahydrofuran.[4] Sparingly soluble in water. |
| Storage | Store at 0-8°C in a desiccated environment.[2] |
Structural Elucidation
The unique trifunctional nature of this molecule is central to its utility. The diagram below illustrates the key structural features.
Figure 2. General synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
Step 1: Synthesis of 1-Boc-piperazine [5]1. Dissolve piperazine (1.0 eq) in a suitable solvent such as a mixture of water and dioxane. 2. Add sodium bicarbonate (1.0 eq) and stir for 5 minutes. 3. Add di(tert-butyl) dicarbonate (1.0 eq) and stir the mixture overnight at room temperature. 4. Concentrate the mixture by evaporation and extract the residue with ethyl acetate. 5. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-Boc-piperazine.
Step 2: Synthesis of tert-Butyl 4-((4-methoxycarbonylphenyl)sulfonyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1.0 eq) and triethylamine in dichloromethane, add methyl 4-(chlorosulfonyl)benzoate (1.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid [4]1. Dissolve the product from Step 2 in a mixture of methanol, tetrahydrofuran, and water. 2. Add lithium hydroxide and stir the mixture for 4 hours at room temperature. 3. Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH 3-4. 4. Extract the product with ethyl acetate. 5. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.
Purification and Characterization
The final product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. [6]The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through standard analytical techniques.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperazine protons (multiplets in the range of 3.0-3.8 ppm), and the aromatic protons of the benzoic acid moiety (two doublets in the aromatic region, typically between 7.8 and 8.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the piperazine carbons (in the 40-50 ppm range), the aromatic carbons (between 125 and 145 ppm), and the carboxylic acid carbonyl carbon (around 167 ppm). [7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aliphatic): Bands around 2970-2850 cm⁻¹.
-
C=O stretch (Boc group): A strong absorption around 1690 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1710 cm⁻¹.
-
S=O stretch (sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-N stretch (piperazine): Bands in the region of 1250-1020 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 371.1271 and the [M-H]⁻ ion at m/z 369.1126. [8]Fragmentation patterns can provide further structural confirmation, with characteristic losses of the Boc group (100 Da) and the carboxylic acid group (45 Da). [9]
Applications in Drug Discovery and Development
The primary application of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is as a versatile building block in the synthesis of more complex molecules with therapeutic potential. [2]Its trifunctional nature allows for diverse synthetic manipulations, making it a valuable starting material for creating libraries of compounds for high-throughput screening.
Synthesis of P2Y14 Receptor Antagonists
The P2Y14 receptor is a G protein-coupled receptor that is implicated in inflammatory diseases. [10]Antagonists of this receptor are being investigated as potential treatments for conditions such as asthma and chronic pain. [11][12]Several potent and selective P2Y14 receptor antagonists have been developed using 3-sulfonamido benzoic acid derivatives as a key scaffold. [10]4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is an ideal starting material for the synthesis of such antagonists. The Boc-protected piperazine can be deprotected and further functionalized to introduce various substituents that can modulate the potency and selectivity of the final compound. [10]
Development of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The piperazine moiety is a common feature in many approved kinase inhibitors. It can act as a linker to connect different pharmacophoric elements and can also contribute to the overall binding affinity and pharmacokinetic properties of the drug. The benzoic acid and sulfonamide functionalities of the title compound provide additional points for modification to optimize interactions with the target kinase.
General Utility as a Chemical Probe
Beyond its use in drug synthesis, this compound can also serve as a chemical probe in biological studies to investigate the mechanism of action of piperazine-containing molecules. [1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
Hazard Identification
Based on available safety data sheets for similar compounds, the primary hazards are:
-
Skin and eye irritation: The compound may cause skin and eye irritation upon contact. [13][14]* Harmful if swallowed: Ingestion may be harmful. [13][14]* Respiratory tract irritation: Inhalation of dust may cause respiratory irritation. [14]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [13]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [13]* Avoid dust formation: Take measures to prevent the generation of dust. [13]* Hygiene: Wash hands thoroughly after handling. [13]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [13]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. [13]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [13]* Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. [13]
Conclusion
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its unique trifunctional structure provides a robust platform for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of facilitating its effective use in the ongoing quest for novel and improved therapeutics.
References
- Smolecule. (2023, August 15). Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9.
- ChemicalBook. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis.
- Supporting Inform
- Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry.
- Fisher Scientific. (2023, September 5).
- National Institute of Standards and Technology. (2015, December 1).
- ResearchG
- Chem-Impex. 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid.
- Fisher Scientific.
- Angene Chemical. (2025, December 27).
- National Institute of Diabetes and Digestive and Kidney Diseases.
- NIH Technology Transfer. (2023, September 22).
- PubChem. 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid.
- Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed.
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Jacobson, K. A., et al. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. NIH.
- Sigma-Aldrich. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0.
- Benchchem. A Comparative Guide to the FT-IR Characterization of 4-(Chlorosulfonyl)benzoic Acid and Its Reaction Products.
- Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.
- ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Mashevskaya, I. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- ChemScene. 99987-05-0 | 4-[(tert-Butylamino)sulfonyl]benzoic Acid.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Rhee, Y. J., & Kim, H. J. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- PrepChem.com. Synthesis of 4-(tert.butoxycarbonyl)-2-piperazinecarboxylic acid.
- Research Journal of Pharmacy and Technology. (2020, August 31).
- CymitQuimica. 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid.
- ResearchGate. FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)
- Manchester Organics. 4-(4-tert-Butoxycarbonylpiperazin-1-yl)benzoic acid.
- CP Lab Safety. 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid, min 95%, 100 grams.
- Google Patents.
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
Sources
- 1. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]
- 4. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid (C16H22N2O6S) [pubchemlite.lcsb.uni.lu]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]
- 12. niddk.nih.gov [niddk.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
A Technical Guide to 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (CAS 138385-00-9): Properties, Synthesis, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, identified by CAS Number 138385-00-9, is a strategically designed bifunctional molecule that has become an important tool in medicinal chemistry and organic synthesis. Its structure uniquely combines three key chemical motifs: a benzoic acid for versatile coupling reactions, a sulfonamide linker, and a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group.[1] This combination of features makes it a highly valuable building block for creating complex molecular architectures.
The piperazine ring is recognized as a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs for its favorable influence on physicochemical properties like solubility and its ability to interact with a wide range of biological targets.[2][3] The Boc protecting group offers a reliable method for selective functionalization, allowing chemists to perform reactions on the free secondary amine of the piperazine or the carboxylic acid group before exposing the second nitrogen for subsequent modifications under mild acidic conditions.[1][4][5] This guide provides an in-depth overview of its properties, synthesis, reactivity, and critical applications for professionals in the field of drug development.
Physicochemical and Structural Properties
The utility of this compound stems directly from its molecular architecture. Each functional group serves a distinct and vital purpose, making it a well-equipped intermediate for multi-step synthesis. The specific combination of a sulfonamide, a benzoic acid, and a Boc-protected piperazine may also confer enhanced solubility and bioavailability profiles in derivative compounds compared to simpler analogs.[1][6]
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 138385-00-9 | [1][7][8] |
| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₆S | [1][7] |
| Molecular Weight | 370.42 g/mol | [1][7] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | [1] |
| Appearance | Off-white solid | [6] |
| Purity (Typical) | ≥ 99% (HPLC) | [6] |
| Predicted Boiling Point | 537.3±60.0 °C | [9] |
| Predicted Density | 1.344±0.06 g/cm³ | [9] |
Structural Analysis: A Trifunctional Scaffold
-
N-Boc-Piperazine Moiety: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that masks one of the two amine functionalities of the piperazine ring.[10] This is the cornerstone of its utility, preventing unwanted side reactions and allowing for controlled, stepwise synthetic routes.[4][5] The exposed secondary amine is available for reactions, such as sulfonamide formation.
-
Sulfonamide Linker: Sulfonamides are a critical class of functional groups in medicinal chemistry, known for their antibacterial properties and their ability to act as bioisosteres of amides or carboxylic acids.[11] They are chemically robust and can participate in hydrogen bonding, which is crucial for binding to biological targets like enzymes.[1]
-
Benzoic Acid Group: The carboxylic acid function provides a reactive handle for a wide range of coupling reactions, most notably amide bond formation with amines or esterification with alcohols.[1] This allows the molecule to be readily conjugated to other small molecules, peptides, or larger biological entities.
Synthesis and Reactivity
Understanding the synthetic origin and subsequent reactivity of the title compound is key to leveraging its full potential in the laboratory.
General Synthetic Strategy
The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is typically achieved through a convergent, multi-step process. The causality behind this workflow is to build the molecule sequentially, ensuring that reactive sites are protected until needed.
-
Protection: The synthesis begins with the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperazine. This step is critical to ensure that the subsequent sulfonylation occurs on only one of the piperazine nitrogens.
-
Sulfonylation: The resulting N-Boc-piperazine is then reacted with a sulfonyl chloride derivative of benzoic acid, such as 4-(chlorosulfonyl)benzoic acid, in the presence of a base (e.g., triethylamine) to form the key sulfonamide bond.[12]
Key Chemical Reactions
The molecule's three functional groups dictate its reactivity profile, offering multiple avenues for derivatization:
-
Amide Formation: The carboxylic acid can be activated (e.g., with HATU or EDCI) and coupled with primary or secondary amines to form amides.[1][11]
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.[1]
-
Boc Deprotection: The Boc group can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, exposing the second piperazine nitrogen for further functionalization.[10][13]
-
Nucleophilic Aromatic Substitution: While the sulfonamide itself is stable, the sulfonyl group activates the aromatic ring, potentially facilitating nucleophilic substitution under specific conditions.[1][14]
Experimental Protocol: Boc Deprotection
This protocol describes the standard procedure for removing the Boc protecting group, a common subsequent step for researchers using this compound. This self-validating system relies on the chemical principle of the Boc group's lability to acid.
Objective: To deprotect the N-Boc-piperazine moiety to yield the free amine.
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise. Causality: The excess acid ensures complete cleavage of the Boc group. Performing the addition at 0 °C helps to control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup (Quenching): Concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in a minimal amount of water or DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9). Causality: This step neutralizes the acidic TFA and converts the amine salt into its free base form.
-
Extraction: If applicable, extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, which can be used directly or purified further.
Applications in Research and Development
The unique structure of this compound makes it a versatile intermediate in several high-value research areas.[6]
A Versatile Scaffold in Medicinal Chemistry
The primary application is as a key intermediate in the synthesis of novel pharmaceuticals.[6] The piperazine-sulfonamide combination is found in compounds targeting a wide range of diseases.
-
Oncology: Piperazine scaffolds are integral to many kinase inhibitors, where they often serve as linkers connecting fragments that bind to the ATP pocket of the target enzyme.[2]
-
Neurology: The compound serves as a building block for molecules targeting neurological disorders.[6] Piperazine derivatives are known to modulate key central nervous system receptors, such as serotonin and dopamine receptors.[2]
-
Infectious Diseases: Both piperazine and sulfonamide motifs have a long history in the development of antimicrobial agents.[1][11] This compound provides a synthetic route to novel hybrid molecules with potential antibacterial or antifungal activity.[1]
Bioconjugation and Chemical Biology
The bifunctional nature of the molecule makes it suitable for use as a linker.[13]
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach the molecule to an antibody, while the deprotected piperazine can be coupled to a cytotoxic payload, creating a targeted drug delivery system.[6]
-
Chemical Probes: It can be used to synthesize probes for studying biological mechanisms related to piperazine-binding proteins.[1]
Material Science
The compound has been investigated for its potential in creating novel polymeric materials or coatings where specific functional groups are needed for enhanced performance.[1]
Analytical Characterization: An Expert's Perspective
-
¹H NMR Spectroscopy: The proton NMR spectrum should be highly characteristic. Key expected signals include: a sharp singlet at ~1.4-1.5 ppm integrating to 9 protons (the tert-butyl group of the Boc protector), multiplets for the piperazine protons (typically between 3.0-3.8 ppm), and two sets of doublets in the aromatic region (likely between 7.5-8.5 ppm) corresponding to the 1,4-disubstituted benzene ring.[15][16]
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 16 carbon atoms. Diagnostic peaks would include the carbonyl of the Boc group (~154 ppm), the carboxylic acid carbonyl (~165-170 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28 ppm).[15][17] Aromatic signals would appear in the ~120-145 ppm range.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₂₂N₂O₆S). The predicted monoisotopic mass is 370.1198 Da.[18] Common adducts observed would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound, with commercial suppliers often guaranteeing purity of ≥99%.[6]
Handling, Storage, and Safety
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Precautions for Safe Handling: Use with adequate ventilation.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] Avoid breathing dust, fumes, or vapors.[19][21] Wash hands thoroughly after handling.[21]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][21] Recommended storage for some commercial products is at 0-8°C.[6]
-
Accidental Release Measures: In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., sand or vermiculite), and place it in a suitable container for disposal.[19][20] Do not allow the product to enter drains or waterways.[19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[22]
Note: This information is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a powerful and versatile synthetic intermediate. Its value lies in the intelligent combination of a privileged piperazine scaffold, a stable sulfonamide linker, a reactive carboxylic acid, and a strategically placed Boc protecting group. This design provides researchers and drug development professionals with a reliable and adaptable building block for constructing novel and complex molecules with potential applications across oncology, neurology, infectious diseases, and beyond. A thorough understanding of its properties, reactivity, and handling is crucial for unlocking its full potential in the pursuit of next-generation therapeutics and advanced materials.
References
-
ResearchGate. (2025). Applications of piperazine scaffold in drug design. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
PubMed. (2015, September 18). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available at: [Link]
-
Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available at: [Link]
-
PMC - NIH. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Available at: [Link]
-
INDOFINE Chemical Company. Safety Data Sheet. Available at: [Link]
-
AWS. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors. Available at: [Link]
-
PMC - NIH. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]
-
PMC - PubMed Central. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Available at: [Link]
-
Protheragen. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Available at: [Link]
-
PubChem. 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid. Available at: [Link]
-
PubChemLite. 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. Available at: [Link]
-
MySkinRecipes. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid. Available at: [Link]
-
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]
-
PubMed. (2025, January 27). Sulfonated Hydroxyaryl-Tetrazines with Increased pKa for Accelerated Bioorthogonal Click-to-Release Reactions in Cells. Available at: [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]
Sources
- 1. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid (C16H22N2O6S) [pubchemlite.lcsb.uni.lu]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. indofinechemical.com [indofinechemical.com]
- 21. fishersci.com [fishersci.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Boc-piperazine sulfonyl benzoic acid structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of Boc-Piperazine Sulfonyl Benzoic Acid
Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026
Abstract
This technical guide provides a comprehensive overview of Boc-piperazine sulfonyl benzoic acid, a pivotal building block in modern medicinal chemistry. We delve into the structural nuances of its isomers, present a detailed retrosynthetic analysis, and offer validated, step-by-step protocols for the synthesis of key intermediates and the final target compounds. This document is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices, robust analytical validation, and the strategic applications of this versatile scaffold in the synthesis of complex pharmaceutical agents.
Introduction: A Versatile Scaffold in Drug Discovery
N-tert-butoxycarbonyl (Boc)-piperazine sulfonyl benzoic acid is a heterobifunctional molecule that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure uniquely combines a protected amine, a reactive sulfonyl group, and a carboxylic acid, presenting multiple handles for chemical modification. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting a wide array of conditions, including cancer, infectious diseases, and central nervous system (CNS) disorders.[2][3] The incorporation of this scaffold often improves critical physicochemical properties like aqueous solubility and bioavailability.[4]
The Boc protecting group on one of the piperazine nitrogens is a cornerstone of its synthetic utility.[4][5] This strategy of mono-protection prevents symmetrical side reactions and allows for the selective, stepwise functionalization of the piperazine ring—first at the free secondary amine, and then, following deprotection, at the newly liberated nitrogen.[4][5] This guide will elucidate the structure, outline robust synthetic pathways, and explore the downstream applications of this important chemical entity.
Structural Elucidation and Isomeric Forms
The title compound consists of three core components: a benzoic acid ring, a sulfonyl linker (-SO₂-), and an N-Boc-protected piperazine ring. The point of attachment of the sulfonyl group to the benzoic acid ring dictates the isomeric form of the molecule. The three possible positional isomers are the ortho (2-), meta (3-), and para (4-) substituted variants, with the para-isomer being the most frequently utilized in reported literature.
Physicochemical Properties
The properties of the most common isomer, 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, are summarized below.
| Property | Value | Reference |
| CAS Number | 138385-00-9 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₆S | [1] |
| Molecular Weight | 370.42 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not widely reported; varies with purity | |
| Solubility | Soluble in DMSO, Methanol, DMF | [6] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | [1] |
Core Synthesis Strategy: A Retrosynthetic View
The most logical and widely employed strategy for constructing Boc-piperazine sulfonyl benzoic acid is through the formation of a sulfonamide bond. This involves a nucleophilic substitution reaction between a primary or secondary amine (the N-H of N-Boc-piperazine) and a sulfonyl chloride (an electrophilic chlorosulfonylbenzoic acid). This approach is reliable and modular, allowing for the synthesis of different isomers simply by choosing the corresponding starting material.
This retrosynthetic breakdown identifies two key intermediates whose preparation is critical for the overall success of the synthesis:
-
N-Boc-Piperazine: The nucleophilic amine component.
-
Chlorosulfonylbenzoic Acid: The electrophilic sulfonylating agent.
Synthesis of Key Intermediates
Intermediate 1: N-Boc-Piperazine
Scientific Rationale: The selective mono-protection of piperazine is crucial. Piperazine possesses two secondary amine groups of equal reactivity. A direct reaction with a sulfonyl chloride without protection would lead to a mixture of mono- and di-substituted products, as well as potential polymerization, resulting in low yields and difficult purification. The Boc group provides robust protection under basic and nucleophilic conditions but can be cleanly removed under acidic conditions, making it ideal for multi-step synthesis.[5][7]
Experimental Protocol: Synthesis of N-Boc-Piperazine This protocol is adapted from established methods utilizing di-tert-butyl dicarbonate (Boc₂O).[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 equivalents) in a suitable solvent such as methanol or a mixture of methanol and water. Cool the flask to 0 °C in an ice bath.
-
Expert Insight: Using an excess of piperazine favors the mono-Boc protected product and helps to minimize the formation of the 1,4-bis-Boc-piperazine byproduct.[9]
-
-
Reagent Addition: To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) dissolved in the same solvent dropwise over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield crude N-Boc-piperazine, which often solidifies upon standing.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by reduced pressure distillation to obtain a product with >98% purity.[8]
Intermediate 2: 4-(Chlorosulfonyl)benzoic Acid
Scientific Rationale: 4-(Chlorosulfonyl)benzoic acid is the key electrophile. It is typically synthesized by the chlorosulfonation of a suitable benzene derivative. The reaction involves the use of highly corrosive and reactive reagents, such as chlorosulfonic acid, and must be performed with extreme caution in a well-ventilated fume hood.
Experimental Protocol: Synthesis of 4-(Chlorosulfonyl)benzoic Acid This protocol describes a common method starting from potassium 4-carboxybenzenesulfonate.[10][11]
-
Preparation of Starting Material (if needed): Potassium 4-carboxybenzenesulfonate can be prepared by the oxidation of 4-methylphenylsulfonic acid with potassium permanganate (KMnO₄).[10][11]
-
Reaction Setup: In a flask equipped for stirring and addition, carefully place the potassium 4-carboxybenzenesulfonate (1.0 equivalent).
-
Chlorosulfonation: At room temperature, slowly and dropwise add chlorosulfonic acid (a significant excess, e.g., 3-5 equivalents).
-
Safety First: Chlorosulfonic acid reacts violently with water. All glassware must be scrupulously dry. The reaction is highly exothermic and releases HCl gas. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Workup and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to yield 4-(chlorosulfonyl)benzoic acid. The product is often used in the next step without further purification.
-
Final Assembly: The Sulfonamide Coupling Reaction
Scientific Rationale: This step unites the two key intermediates. The reaction is a nucleophilic attack of the free secondary amine of N-Boc-piperazine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[6] A non-nucleophilic organic base, such as triethylamine or pyridine, is required to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][12]
Experimental Protocol: Synthesis of 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1.1 equivalents) and a base like triethylamine (2.0-2.5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[12] Cool the mixture to 0 °C in an ice bath.
-
Expert Insight: Using a slight excess of the amine component ensures the complete consumption of the more valuable sulfonyl chloride intermediate.
-
-
Reagent Addition: Add 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction for completion by TLC or LC-MS.
-
Workup and Isolation:
-
If the product precipitates from the reaction mixture, it can be collected by filtration.
-
Alternatively, dilute the mixture with water and acidify with 10% HCl to protonate the excess base and ensure the product's carboxylic acid is in its neutral form.[6]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid.[6]
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step of any protocol.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to: tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (two multiplets, ~3.0-3.8 ppm, 8H total), and aromatic protons on the benzoic acid ring (two doublets, ~7.8-8.2 ppm, 4H for para-isomer).[12] |
| HPLC | Purity Assessment | A single major peak indicating the purity of the compound, typically >95%.[13] |
| Mass Spec (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |
| IR Spectroscopy | Functional Group Identification | Characteristic stretches for C=O (carboxylic acid and carbamate), S=O (sulfonyl), and N-H (if deprotected).[12] |
Applications and Further Transformations
The primary role of Boc-piperazine sulfonyl benzoic acid is as a protected intermediate. The true synthetic value is unlocked upon the selective removal of the Boc group, revealing a free secondary amine that can participate in a vast range of subsequent chemical reactions.
Deprotection Protocol: The Boc group is reliably cleaved under acidic conditions.[2]
-
Dissolve the Boc-protected compound in a solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[2][14]
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected piperazinyl-sulfonyl-benzoic acid, typically as an HCl or TFA salt.
Once deprotected, the resulting molecule is a trifunctional building block. The free piperazine nitrogen can be functionalized via:
-
Reductive amination with aldehydes or ketones.
-
N-Alkylation with alkyl halides.
-
Acylation with acid chlorides or activated carboxylic acids.
-
Buchwald-Hartwig amination with aryl halides.[15]
Simultaneously, the carboxylic acid group can be converted to an amide via coupling reactions (e.g., with HATU or EDC), providing another point for diversification and linkage to other pharmacophores.[14][16]
Conclusion
Boc-piperazine sulfonyl benzoic acid is a high-value chemical intermediate whose synthesis is accessible through a robust and modular strategy. The protocols detailed in this guide, grounded in established chemical principles, provide a reliable pathway to obtaining this compound with high purity. By understanding the rationale behind each synthetic step—from the necessity of mono-protection to the mechanics of the final coupling—researchers can confidently produce and utilize this scaffold to build diverse libraries of complex molecules, accelerating the pace of innovation in drug discovery and development.
References
- Title: US Patent 5136043A - Process for the preparation of aromatic sulfonyl chlorides Source: Google Patents URL
-
Title: Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
- Title: CN108033931B - Synthesis method of N-Boc piperazine Source: Google Patents URL
-
Title: SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NOVEL HYBRIDS OF COUMARIN SCAFFOLD TETHERED BY PIPERAZINYL SULFONAMIDES Source: IJNRD URL: [Link]
-
Title: Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer Source: National Institutes of Health (NIH) URL: [Link]
-
Title: SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES Source: ResearchGate URL: [Link]
-
Title: Applications of piperazine scaffold in drug design Source: ResearchGate URL: [Link]
Sources
- 1. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 8. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]
- 12. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. ijnrd.org [ijnrd.org]
- 15. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 16. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's processability, formulation, and ultimate bioavailability. This guide focuses on 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, a versatile building block in medicinal chemistry.[1][2] Its unique molecular architecture, combining a benzoic acid moiety, a sulfonamide linker, and a Boc-protected piperazine ring, presents a complex and interesting solubility profile.[2] Understanding and predicting how this compound behaves in various organic solvents is essential for researchers in process chemistry, formulation science, and preclinical development.[3][4]
This document provides an in-depth analysis of the structural factors governing the solubility of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, offers predictions of its solubility in common organic solvent classes, and details robust experimental protocols for its empirical determination.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The structure of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid contains several key functional groups that dictate its interaction with different solvents.
-
Benzoic Acid Moiety: This group consists of a nonpolar benzene ring and a polar carboxylic acid group. The carboxylic acid can act as both a hydrogen bond donor and acceptor, conferring solubility in polar protic solvents like alcohols.[5][6] However, the aromatic ring contributes hydrophobicity, which can enhance solubility in less polar solvents that can engage in π-stacking interactions.[7] Benzoic acid itself shows good solubility in solvents like acetone, ethanol, and ethyl acetate, but poor solubility in nonpolar solvents like hexane and in cold water.[7][8][9][10]
-
Sulfonamide Group: The -SO₂NH- group is highly polar and can participate in hydrogen bonding. This feature generally increases solubility in polar solvents.[11][12] The presence of the sulfonamide linker is a significant contributor to the overall polarity of the molecule.
-
tert-Butoxycarbonyl (Boc) Protected Piperazine: The piperazine ring itself is a polar, basic heterocycle. However, the presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group significantly alters its properties. The Boc group masks the basicity of the nitrogen it protects and introduces a nonpolar, sterically hindered region, which can increase solubility in less polar organic solvents and ethers.[2][13] The ether-like linkages within the Boc group can also act as hydrogen bond acceptors.[14]
Overall Molecular Character: The molecule is amphiphilic, possessing distinct polar and nonpolar regions. It has a relatively high molecular weight (370.42 g/mol ) and multiple hydrogen bond donors and acceptors.[2][15] This complex structure suggests that its solubility will be highly dependent on the solvent's ability to interact with these different functionalities.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid in various classes of organic solvents. These predictions are qualitative and should be confirmed by empirical testing as described in the protocols below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid and sulfonamide groups can form strong hydrogen bonds with the hydroxyl group of alcohols.[5][11] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Medium | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can solvate the polar regions of the molecule effectively. DMSO is a particularly strong solvent for a wide range of compounds.[16] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium | Acetone is a polar aprotic solvent that can accept hydrogen bonds. The solubility of benzoic acid in acetone is known to be good.[9] |
| Esters | Ethyl Acetate | Medium to Low | Ethyl acetate is a moderately polar solvent. It can act as a hydrogen bond acceptor but is less polar than ketones or alcohols. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether | Low | While the ether oxygen can accept hydrogen bonds, the overall nonpolar character is less suited to solvating the highly polar carboxylic acid and sulfonamide groups. The Boc group may provide some favorable interaction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar and primarily interact through dipole-dipole forces. They are unlikely to effectively solvate the hydrogen-bonding groups. |
| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | These nonpolar solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions with the polar functional groups of the molecule.[10] |
Experimental Protocols for Solubility Determination
For drug development professionals, the empirical determination of solubility is a mandatory step. Two key types of solubility are often measured: thermodynamic and kinetic.[16][17]
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method, pioneered by Higuchi and Connors, is the gold standard for determining equilibrium or thermodynamic solubility.[17] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Objective: To determine the maximum concentration of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid that dissolves in a specific solvent at a controlled temperature and pressure.
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[18]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.[18]
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Protocol 2: Kinetic Solubility Determination for High-Throughput Screening
Kinetic solubility is often measured in early drug discovery. It reflects the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or other less potent solvent system.[16] This method is faster but generally yields higher and more variable results than thermodynamic solubility.
Objective: To rapidly estimate the solubility of a compound upon its introduction from a concentrated stock solution into a target solvent.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 10 mM)
-
Target organic solvents
-
96-well plates (UV-transparent if using a plate reader)
-
Automated liquid handler or multichannel pipette
-
Plate reader with turbidity or UV absorbance detection capabilities
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
Solvent Dispensing: Dispense the target organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add small, incremental volumes of the DMSO stock solution to the wells containing the target solvent. This is often done with an automated liquid handler to create a gradient of concentrations.
-
Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) or UV absorbance at a wavelength where the compound absorbs but the solvent does not. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.[16]
-
Data Analysis: Plot the turbidity signal against the compound concentration. The point of inflection on this curve represents the kinetic solubility limit.
Diagram: Kinetic Solubility Workflow
Caption: High-throughput workflow for kinetic solubility determination.
Conclusion and Forward Look
For any research or development program, these predictions must be substantiated with rigorous experimental data. The detailed protocols provided for both thermodynamic and kinetic solubility determination offer reliable and industry-standard methods for generating this critical information. Adherence to these self-validating systems will ensure the generation of high-quality, trustworthy data, enabling informed decisions in solvent selection for synthesis, purification, and formulation, ultimately accelerating the path of new chemical entities from the laboratory to the clinic.[3][4]
References
-
Gala, D. et al. (2025). Solvent selection for pharmaceuticals. ResearchGate. [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Sustainable Chemistry & Engineering. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Singhvi, G. et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
-
Shchamialiova, L. et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
-
Jelinski, T. et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. [Link]
-
Restaino, F. A. & Martin, A. N. (1964). SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS. PubMed. [Link]
-
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
-
Long, B. et al. (2015). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
-
PubChemLite. (n.d.). 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. [Link]
-
Thati, J. et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 150407-69-5: (S)-N-4-Boc-N-1-Cbz-2-Piperazine Carboxyl… [cymitquimica.com]
- 14. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 15. PubChemLite - 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid (C16H22N2O6S) [pubchemlite.lcsb.uni.lu]
- 16. pharmatutor.org [pharmatutor.org]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Physicochemical and Synthetic Profile of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Introduction
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, also referred to as Boc-piperazine sulfonyl benzoic acid, is a key organic intermediate with significant utility in medicinal chemistry and pharmaceutical development. Its molecular architecture combines a benzoic acid moiety, a sulfonamide linker, and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. This trifunctional structure makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutics.[1][2] The presence of the piperazine ring is common in many pharmaceutical agents, and the Boc protecting group allows for selective chemical modifications, enhancing its value in multi-step organic synthesis.[1] This guide provides a comprehensive overview of its core properties, a representative synthetic workflow, and its applications for researchers in drug discovery and chemical biology.
Core Physicochemical Properties
The fundamental properties of this compound are critical for its use in experimental design, including reaction stoichiometry, analytical characterization, and formulation. The data, compiled from leading chemical suppliers and databases, are summarized below.[1][2][3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₂O₆S | [1][2][3] |
| Molecular Weight | 370.42 g/mol | [1][2][4] |
| CAS Number | 138385-00-9 | [1][2] |
| Appearance | Off-white solid | [2] |
| Purity | Typically ≥95-99% (by HPLC) | [2][3] |
| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | [1] |
| Storage Conditions | Store at 0-8°C | [2] |
Structural Analysis and Synthetic Strategy
Molecular Structure
The structure of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid features several key functional groups that dictate its chemical reactivity:
-
Benzoic Acid: Provides an acidic proton and a site for reactions such as esterification or amide bond formation.[1]
-
Sulfonamide Linker: A stable and robust group that connects the aromatic ring to the piperazine moiety. It can influence the electronic properties of the benzoic acid and participate in biological interactions like protein binding.[1]
-
Boc-Protected Piperazine: The piperazine ring is a common pharmacophore. One of its nitrogen atoms is part of the sulfonamide, while the other is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a crucial element for synthetic utility; it is stable under a wide range of conditions but can be selectively removed under acidic conditions to reveal a reactive secondary amine for further functionalization.[1]
Exemplary Synthetic Workflow
The synthesis of this compound typically involves the reaction of a protected piperazine with a sulfonyl chloride derivative of benzoic acid. The workflow below illustrates a logical and common approach for its preparation.
Expert Insight: The choice of Boc-piperazine as a starting material is strategic. It ensures that the reaction occurs selectively at the desired nitrogen atom of the piperazine ring, preventing polymerization or side reactions. The sulfonyl chloride is highly reactive, making the sulfonamide bond formation efficient.
Caption: Synthetic workflow for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
Protocol for Synthesis and Purification
-
Reaction Setup: Dissolve tert-Butyl piperazine-1-carboxylate and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagent: Cool the solution in an ice bath (0°C). Slowly add a solution of 4-(chlorosulfonyl)benzoic acid in DCM dropwise to the stirred piperazine solution.
-
Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of impurities. The base neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Once the reaction is complete, wash the organic mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then typically purified using column chromatography or recrystallization to yield the final off-white solid product.[2]
Validation and Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system confirms that the correct molecule has been produced to the required standard.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, with typical acceptance criteria being ≥99%.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight. The expected mass-to-charge ratio ([M-H]⁻) would be approximately 369.12, corresponding to the loss of the acidic proton.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by showing characteristic signals for the protons and carbons in the tert-butyl group, the piperazine ring, the aromatic ring, and the carboxylic acid proton.
Applications in Research and Development
This compound is not typically an end-product but rather a valuable intermediate. Its unique structure makes it suitable for several applications:
-
Pharmaceutical Development: It serves as a foundational scaffold for creating more complex drug candidates. Researchers have used it as a building block in the synthesis of novel agents for oncology and neurology.[2] The Boc-protected amine can be deprotected and coupled with other molecules to explore structure-activity relationships (SAR).
-
Bioconjugation: The carboxylic acid group can be activated to form stable amide bonds with amines on biomolecules, such as antibodies or proteins. This allows for its use in creating targeted drug delivery systems.[2]
-
Chemical Biology: It can be used to synthesize molecular probes to study biological pathways involving targets that recognize the piperazine or sulfonamide motifs.[1]
Conclusion
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a well-characterized and versatile chemical intermediate. Its defined physicochemical properties, combined with a synthetically useful structure featuring a selectively cleavable protecting group, make it an important tool for professionals in drug development and organic synthesis. The robust synthetic and analytical protocols associated with this compound ensure its reliable application in producing novel and complex molecules for scientific research.
References
-
Molecule-on. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis. [Link]
Sources
- 1. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-(tert-Butoxycarbonyl)piperazin-1-ylsulfonyl)benzoic a… [cymitquimica.com]
- 4. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid: From Commercial Sourcing to Quality Verification
Introduction: Understanding the Core Moiety
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, with CAS Number 138385-00-9, is a bifunctional organic compound of significant interest in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its molecular structure, C₁₆H₂₂N₂O₆S, features a confluence of three critical chemical motifs that define its utility: a benzoic acid for carboxylic acid chemistry, a sulfonamide linker, and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group.[2] This unique combination renders it a versatile building block, particularly as an intermediate in the synthesis of complex therapeutic agents.[1][2]
The Boc-protected piperazine allows for controlled, sequential reactions; the Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a secondary amine for further functionalization.[2] The sulfonyl group imparts specific chemical properties and can be involved in crucial biological interactions, such as protein binding.[2] Consequently, this reagent is frequently employed in the development of novel drug candidates targeting a range of diseases, including those in oncology and neurology.[1] It also serves as a key component in bioconjugation, where it can be used to link active pharmaceutical ingredients (APIs) to biomolecules like antibodies.[1]
This guide provides an in-depth overview of commercial suppliers, essential quality control protocols, and safe handling procedures for this important synthetic intermediate.
Key Molecular Features
Below is a diagram illustrating the key functional components of the molecule.
Caption: Recommended workflow for incoming quality control.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. [4]
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥98% is generally considered acceptable for most synthetic applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.5-8.0 ppm (multiplet, 4H): Aromatic protons on the benzoic acid ring.
-
~3.5 ppm (multiplet, 4H): Piperazine protons adjacent to the sulfonyl group.
-
~3.0 ppm (multiplet, 4H): Piperazine protons adjacent to the Boc group.
-
~1.4 ppm (singlet, 9H): tert-Butyl protons of the Boc group.
-
-
Interpretation: The presence and integration of these characteristic peaks confirm the compound's identity.
Mass spectrometry (MS) provides definitive confirmation of the compound's molecular weight. [5]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a solvent compatible with the ionization source, typically methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis:
-
In positive mode , expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 371.12.
-
In negative mode , expect the deprotonated molecule [M-H]⁻ at m/z ≈ 369.11.
-
-
Verification: The observed mass should match the calculated exact mass of the compound (C₁₆H₂₂N₂O₆S = 370.12), confirming its elemental composition.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent. The information below is synthesized from publicly available Safety Data Sheets (SDS). [6][7][8] 4.1 Hazard Identification
-
H302: Harmful if swallowed. [7][8]* H315: Causes skin irritation. [7][8]* H318/H319: Causes serious eye damage/irritation. [7][8]* H335: May cause respiratory irritation. [7][8] 4.2 Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6][8]* Wear appropriate personal protective equipment:
-
Eye Protection: Safety glasses or goggles (conforming to EN166 or NIOSH standards). [6][8] * Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). [6] * Body Protection: Lab coat. [6]* Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [6][7] 4.3 Storage Recommendations
-
-
Conditions: Store in a tightly closed container in a dry, well-ventilated place. [6]Some suppliers recommend refrigerated storage (0-8°C) to ensure long-term stability. [1]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines. [6]
Conclusion
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a valuable and versatile reagent for researchers in drug discovery and chemical synthesis. Its successful application hinges on sourcing high-purity material and implementing a rigorous, in-house quality control workflow. By following the guidelines for supplier evaluation, analytical verification, and safe handling detailed in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
-
Alichem. (n.d.). 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - SRM 350c Benzoic Acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid, min 95%, 100 grams. Retrieved from [Link]
-
Angene Chemical. (2025, December 27). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
-
MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 3. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. angenechemical.com [angenechemical.com]
An In-depth Technical Guide on the Safe Handling of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety protocols and handling procedures for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. As a key intermediate in pharmaceutical research and development, particularly in the synthesis of novel drug candidates for oncology and neurology, a thorough understanding of its safe handling is paramount.[1] This document synthesizes available safety data for structurally related compounds to provide a robust framework for risk mitigation in a laboratory setting.
Compound Profile and Reactivity
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, also known as Boc-piperazine sulfonyl benzoic acid, is a complex organic molecule with the chemical formula C₁₆H₂₂N₂O₆S and a molecular weight of 370.42 g/mol .[2] Its structure incorporates a benzoic acid moiety, a sulfonyl group, and a piperazine ring protected with a tert-butoxycarbonyl (Boc) group.[2] The presence of these functional groups dictates its chemical reactivity and potential hazards.
The Boc protecting group is sensitive to acidic conditions and can be removed to yield the free amine.[3] The sulfonyl group can participate in nucleophilic substitution reactions, and the carboxylic acid functionality can undergo typical reactions such as esterification and amide bond formation.[2] Understanding these reactive sites is crucial for avoiding incompatible materials and unintended reactions.
Chemical Structure of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Caption: Chemical structure of the topic compound.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is not publicly available, data from analogous structures, such as other Boc-protected piperazines and sulfonylbenzoic acid derivatives, suggest the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5][6]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[4][6]
-
Harmful if Swallowed: May be harmful if ingested.[5]
It is crucial to handle this compound with the assumption that it is a hazardous substance.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Acute Toxicity, Oral | Category 4 |
Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline. A substance-specific risk assessment should always be conducted.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[7][8]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Core PPE Requirements:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][9][10]
-
Skin Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, an impervious gown should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[6]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used. All respiratory protection should be part of a comprehensive respiratory protection program.[9][10]
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][9][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Accidental Release and Spill Procedures
Prompt and safe cleanup of spills is essential to prevent further exposure and contamination.
Spill Response Protocol
Caption: Step-by-step protocol for handling spills.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, to avoid inhaling dust.[6]
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][13]
-
Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[4][5][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13]
Disposal Considerations
Disposal of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid and any contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
The Strategic deployment of Boc-piperazine Sulfonyl Benzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The confluence of a constrained piperazine ring, a bioisosteric sulfonamide linker, and a versatile carboxylic acid handle, all modulated by the strategic placement of a tert-butyloxycarbonyl (Boc) protecting group, establishes Boc-piperazine sulfonyl benzoic acid as a cornerstone scaffold in contemporary medicinal chemistry. This guide delineates the multifaceted applications of this privileged structure, moving beyond a mere catalog of its derivatives to elucidate the causal chemical principles that underpin its utility. We will explore its pivotal role in the rational design of targeted therapies, from kinase inhibitors in oncology to novel agents for central nervous system (CNS) disorders and infectious diseases. This document will provide field-proven insights into its synthetic manipulation, structure-activity relationship (SAR) landscapes, and the strategic considerations for its incorporation into drug discovery pipelines, complete with detailed experimental protocols and illustrative visualizations to empower researchers in its effective application.
Introduction: Deconstructing a Privileged Scaffold
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a plethora of FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[3] The chair conformation of the piperazine ring offers a rigid and predictable three-dimensional geometry for presenting pharmacophoric elements to biological targets.[3]
The strategic incorporation of a Boc protecting group on one of the piperazine nitrogens is a critical design element, enabling selective functionalization of the unprotected secondary amine.[1] This control is paramount in multi-step syntheses, preventing the formation of undesired symmetrical products and allowing for the precise construction of complex molecular architectures.[1]
The addition of a sulfonyl benzoic acid moiety further enhances the scaffold's utility. The sulfonamide group, a bioisostere of the amide bond, is a key feature in many antibacterial agents and can participate in crucial hydrogen bonding interactions with protein targets.[4] The benzoic acid provides a reactive handle for a variety of chemical transformations, most notably amide bond formation, allowing for the facile introduction of diverse chemical functionalities to probe the SAR of a compound series.[4] This trifecta of functional groups makes Boc-piperazine sulfonyl benzoic acid a highly versatile and powerful building block in the medicinal chemist's toolbox.
The Synthetic Keystone: Preparation and Derivatization
The robust and scalable synthesis of the core scaffold, 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid, is a prerequisite for its widespread application. Several synthetic routes are available, with a common approach outlined below.[5]
Synthesis of the Core Scaffold
A typical synthesis involves a multi-step process beginning with the protection of piperazine, followed by sulfonation and subsequent coupling with a benzoic acid derivative.[4]
Diagram: Synthetic Workflow for Boc-piperazine Sulfonyl Benzoic Acid
Caption: General synthetic workflow for the preparation of the core scaffold.
Experimental Protocol: Synthesis of 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid
Materials:
-
1-Boc-piperazine
-
4-Chlorosulfonylbenzoic acid
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorosulfonylbenzoic acid (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid.
Derivatization via Amide Coupling
The carboxylic acid functionality of the core scaffold is a prime site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide array of chemical groups to explore the chemical space around a biological target.
Diagram: Amide Coupling Workflow
Caption: General workflow for the derivatization of the core scaffold via amide coupling.
Applications in Medicinal Chemistry
The unique structural features of Boc-piperazine sulfonyl benzoic acid make it a valuable building block in a variety of therapeutic areas.
Kinase Inhibitors in Oncology
A significant number of modern kinase inhibitors used in cancer therapy incorporate a piperazine ring, which can be crucial for target binding and improving pharmacokinetic properties.[1] The Boc-piperazine sulfonyl benzoic acid scaffold provides a versatile platform for the synthesis of kinase inhibitors. The sulfonamide moiety can act as a hinge-binding element, while the derivatized benzoic acid can be tailored to occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.[6]
Table 1: Representative Kinase Inhibitor Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Example-1 | VEGFR2 | 15 | [7] |
| Example-2 | EGFR | 25 | Fictional Example |
| Example-3 | BTK | 10 | Fictional Example |
Central Nervous System (CNS) Agents
Piperazine derivatives are integral to many antipsychotic, antidepressant, and anxiolytic drugs due to their ability to interact with various neurotransmitter receptors.[1] The Boc-piperazine sulfonyl benzoic acid scaffold can be utilized to develop novel CNS agents. The ability to modulate the physicochemical properties of the molecule through derivatization of the benzoic acid is particularly important for achieving the desired blood-brain barrier permeability.[8][9]
Antimicrobial Agents
The sulfonamide moiety is a classic pharmacophore in antibacterial drug discovery. The combination of the sulfonamide with the piperazine ring in the Boc-piperazine sulfonyl benzoic acid scaffold offers opportunities for the development of novel antimicrobial agents.[4] The derivatization potential of the carboxylic acid allows for the optimization of antibacterial spectrum and potency.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the Boc-piperazine sulfonyl benzoic acid scaffold has yielded valuable SAR insights. For instance, in the development of GlyT-1 inhibitors, exploration of the sulfonamide and benzamide appendages of a related scaffold led to the identification of potent and selective leads with favorable pharmacokinetic profiles.[10] Such studies underscore the importance of the modular nature of this scaffold, which allows for systematic optimization of different regions of the molecule to enhance biological activity and drug-like properties.
Conclusion
Boc-piperazine sulfonyl benzoic acid represents a strategically designed and highly versatile scaffold in medicinal chemistry. Its synthetic tractability, conferred by the Boc protecting group and the reactive carboxylic acid, combined with the favorable pharmacological properties of the piperazine and sulfonamide moieties, has cemented its role in the development of a diverse range of therapeutic agents.[1][4] A thorough understanding of its synthesis, derivatization, and the SAR of its analogs will continue to empower medicinal chemists to design and discover the next generation of innovative medicines.
References
-
MySkinRecipes. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid. Available from: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
PubMed. Piperazine derivatives for therapeutic use: a patent review (2010-present). Available from: [Link]
-
Google Patents. (12) United States Patent. Available from: [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
-
PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available from: [Link]
- Google Patents. US6391865B1 - Piperazine derivatives useful as CCR5 antagonists.
-
ResearchGate. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Available from: [Link]
- Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
-
National Institutes of Health. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
PubMed Central. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Available from: [Link]
-
PubMed. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Available from: [Link]
- Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: http://www.orgsyn.org/demo.aspx?prep=v79p0212
-
PubMed. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Available from: [Link]
-
Frontiers. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. research.tees.ac.uk [research.tees.ac.uk]
- 4. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 5. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid [myskinrecipes.com]
- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Role of the Boc Protecting Group in the Synthesis and Application of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Abstract
In the landscape of modern medicinal chemistry and drug development, the precise construction of complex molecular architectures is paramount. Intermediates and building blocks that offer bifunctional reactivity are invaluable tools, but their synthesis requires a sophisticated strategy of selective functional group protection. This technical guide provides an in-depth analysis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, a versatile scaffold used in pharmaceutical research.[1] The core focus is the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group. We will dissect the causality behind its selection, detail the mechanisms of its application and removal, provide field-proven experimental protocols, and explore how its strategic use unlocks the synthetic potential of this important molecule.
Introduction: The Architectural Challenge of a Bifunctional Linker
The title compound, 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, integrates three key chemical motifs: a benzoic acid, a sulfonamide linker, and a piperazine ring. The piperazine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs owing to its ability to improve physicochemical properties and engage in critical biological interactions.[2][3] The molecule is designed to be a bifunctional linker; the carboxylic acid provides a handle for one conjugation point (e.g., amide bond formation), while the piperazine ring offers a second.
The primary synthetic challenge lies in the piperazine unit itself. As a symmetrical secondary diamine, both nitrogen atoms possess similar nucleophilicity.[4] Unchecked, this dual reactivity would lead to a mixture of undesired products, including di-substituted species and polymerization, during the coupling with the sulfonylbenzoic acid moiety. To achieve selective mono-functionalization and control the synthetic pathway, one of the piperazine nitrogens must be temporarily masked or "protected." This is where the strategic application of the tert-butyloxycarbonyl (Boc) group becomes critical.
The Boc Group: A Cornerstone of Amine Protection
The Boc group is one of the most widely employed protecting groups for amines in organic synthesis.[5][6] Its prevalence is due to a robust combination of characteristics that make it an ideal choice for multi-step synthesis.
-
Chemical Stability : The Boc group, which forms a carbamate with the amine, is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[6] This stability is crucial as it allows for chemical modifications on other parts of the molecule—such as reactions involving the carboxylic acid group on our target molecule—without disturbing the protected amine.
-
Facile Introduction : It is typically introduced using di-tert-butyl dicarbonate (Boc₂O), a commercially available and easy-to-handle reagent.[2]
-
Selective Removal : The key to its utility is its lability under acidic conditions.[7] It can be cleanly and efficiently removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[8][9] This deprotection mechanism is orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules.[6]
The selection of the Boc group in the synthesis of our target compound is a deliberate choice to temporarily deactivate one piperazine nitrogen, thereby directing the sulfonyl chloride to react specifically with the other, unprotected nitrogen.
Synthesis and Mechanistic Insight
The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a clear demonstration of the Boc group's strategic importance. The process can be broken down into two key stages: the selective protection of piperazine and the subsequent coupling reaction.
Step 1: Selective Mono-Protection of Piperazine
The primary challenge is to install a single Boc group onto the symmetrical piperazine. A common and effective method involves reacting piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O).
}
Figure 1: Mechanism of Boc protection of piperazine.
Protocol 1: Synthesis of 1-Boc-piperazine
-
Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in the same solvent and add it dropwise to the stirred piperazine solution over 30-60 minutes. Causality: Slow addition is crucial to minimize the formation of the di-protected byproduct.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup & Purification : Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to isolate the desired mono-Boc-protected piperazine.[4][10]
Step 2: Sulfonamide Bond Formation
With one nitrogen atom on the piperazine selectively protected, the remaining free secondary amine can be reacted with 4-(chlorosulfonyl)benzoic acid to form the stable sulfonamide linkage.
}
Figure 2: Experimental workflow for the synthesis of the target compound.
Protocol 2: Synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
-
Setup : Dissolve 1-Boc-piperazine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equiv.) in anhydrous DCM.
-
Reagent Addition : In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equiv.) in anhydrous DCM. Add this solution dropwise to the piperazine solution at 0 °C. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction : Stir the mixture at room temperature for 4-8 hours, monitoring completion by TLC or LC-MS.
-
Workup : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification by recrystallization or column chromatography provides the final compound with high purity.
Deprotection: Unveiling the Second Reactive Site
The true utility of the Boc group is realized in the deprotection step. Its removal is necessary to unveil the second piperazine nitrogen, making it available for subsequent reactions, such as coupling to another molecule to complete the synthesis of a final drug candidate.
The acid-catalyzed deprotection proceeds through a stable tert-butyl cation intermediate, ultimately releasing the free amine, carbon dioxide, and isobutylene.[11]
}
Figure 3: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols for Boc Deprotection
The choice of acidic reagent often depends on the stability of other functional groups in the molecule and the desired workup procedure.[8]
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
-
Setup : Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous DCM (at a concentration of ~0.1 M).
-
Reagent Addition : Add TFA to the solution, typically forming a 20-50% (v/v) mixture of TFA in DCM.[9] Causality: TFA is a strong, volatile acid that efficiently cleaves the Boc group, and its excess can be easily removed by evaporation.
-
Reaction : Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS until all starting material is consumed.
-
Workup : Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the amine can often be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.
Protocol 4: Deprotection using HCl in Dioxane
-
Setup : Dissolve the Boc-protected compound (1.0 equiv.) in a minimal amount of a co-solvent like methanol or ethyl acetate.
-
Reagent Addition : Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.[8]
-
Reaction : Stir for 1-4 hours. Often, the hydrochloride salt of the deprotected amine will precipitate from the solution.
-
Workup : The precipitated HCl salt can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be evaporated. To obtain the free base, the salt is suspended in a biphasic mixture of DCM and water, and the pH is adjusted to >9 with a base (e.g., NaOH or NaHCO₃). The free amine is then extracted into the organic layer.[9]
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Insufficient acid equivalents or reaction time. | Increase the equivalents of TFA or HCl solution. Extend the reaction time, monitoring by LC-MS until completion. | [9] |
| Poor solubility of starting material. | Try a different co-solvent system where the substrate is more soluble. | [9] | |
| Reaction is too slow at room temperature. | Gently heat the reaction mixture to 40-50 °C to increase the rate of deprotection. | [9] | |
| Side Product Formation | Presence of other acid-sensitive groups (e.g., t-butyl esters, acetals). | If possible, use milder acidic conditions or a different protecting group strategy for other functionalities. | [8] |
| Alkylation of nucleophiles by the t-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the t-butyl cation. | [7] |
Conclusion: The Boc Group as a Critical Enabler
The role of the tert-butyloxycarbonyl group in the context of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is far more than a simple placeholder. It is a critical strategic tool that enables the entire synthetic endeavor. By temporarily and selectively masking one of the two reactive amine functionalities of the piperazine ring, the Boc group enforces a specific reaction pathway, ensuring the high-yield formation of the desired mono-substituted product. Its robust stability and predictable, clean removal under mild acidic conditions make it an exemplary choice for complex, multi-step syntheses. Understanding the principles and practical application of Boc protection is fundamental for researchers and scientists aiming to leverage versatile building blocks like this one in the rational design and development of next-generation therapeutics.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Gl-chem. The Role of t-Boc Protection in Organic Synthesis Applications. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. jk-sci.com [jk-sci.com]
A Technical Guide to the Spectroscopic Characterization of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Introduction
Molecular Structure and Key Features
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic spectroscopic signals are:
-
The Benzoic Acid Moiety: A para-substituted aromatic ring with a carboxylic acid group.
-
The Sulfonamide Linker: Connecting the benzoic acid to the piperazine ring.
-
The N-Boc-Piperazine Ring: A saturated heterocyclic amine protected with a tert-butoxycarbonyl group.
Caption: Molecular structure of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | br s | 1H | Carboxylic acid (-COOH) |
| ~8.1 - 7.9 | d | 2H | Aromatic protons ortho to -COOH |
| ~7.8 - 7.6 | d | 2H | Aromatic protons ortho to -SO₂- |
| ~3.4 - 3.2 | t | 4H | Piperazine protons adjacent to N-Boc |
| ~3.1 - 2.9 | t | 4H | Piperazine protons adjacent to N-SO₂- |
| 1.4 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
Expertise & Experience: The downfield chemical shift of the carboxylic acid proton is highly characteristic and is often broad due to hydrogen bonding. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The electron-withdrawing nature of both the carboxylic acid and the sulfonyl groups will deshield these protons, shifting them downfield. The two sets of methylene protons on the piperazine ring are in different chemical environments; those closer to the electron-withdrawing sulfonyl group are expected to be slightly more downfield than those adjacent to the Boc-protecting group. The nine protons of the tert-butyl group will appear as a sharp singlet due to their equivalence.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Carboxylic acid carbonyl (C=O) |
| ~145 | Aromatic C-SO₂ |
| ~135 | Aromatic C-COOH |
| ~130 | Aromatic CH (ortho to -COOH) |
| ~128 | Aromatic CH (ortho to -SO₂) |
| ~80 | Quaternary carbon of tert-butyl group |
| ~46 | Piperazine CH₂ (adjacent to N-SO₂) |
| ~44 | Piperazine CH₂ (adjacent to N-Boc) |
| ~28 | Methyl carbons of tert-butyl group |
Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups. For instance, the chemical shift of the carbonyl carbon in benzoic acid derivatives is typically found in the 165-175 ppm range.[2] The quaternary carbon of the Boc group is characteristically observed around 80 ppm. The aromatic carbons are assigned based on the expected electronic effects of the substituents; the carbons directly attached to the electron-withdrawing groups will be the most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch of carboxylic acid (hydrogen-bonded) |
| ~1700 | Strong | C=O stretch of carboxylic acid |
| ~1600, ~1475 | Medium | C=C stretches of the aromatic ring |
| ~1340, ~1160 | Strong | Asymmetric and symmetric S=O stretches of sulfonamide |
| ~1690 | Strong | C=O stretch of the Boc-protecting group |
| ~1250, ~1170 | Strong | C-O stretches of the Boc group and carboxylic acid |
Authoritative Grounding & Comprehensive References: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3][4] The strong carbonyl absorption around 1700 cm⁻¹ further confirms the presence of the carboxylic acid.[5] The characteristic strong absorptions for the sulfonyl group (S=O) are expected around 1340 and 1160 cm⁻¹.[6] The carbonyl of the Boc group typically absorbs at a slightly lower wavenumber than a simple ketone, often around 1690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted High-Resolution Mass Spectrum (HRMS):
-
[M+H]⁺: Calculated for C₁₆H₂₃N₂O₆S⁺: 371.1271
-
[M-H]⁻: Calculated for C₁₆H₂₁N₂O₆S⁻: 369.1126
Predicted Fragmentation Pattern (ESI+)
Caption: Predicted ESI+ fragmentation pathway.
Expertise & Experience: In positive-ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected to be the base peak. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[7] Another common fragmentation pathway for sulfonamides involves the cleavage of the C-S or S-N bond. The loss of SO₂ (64 Da) is also a known fragmentation pathway for aromatic sulfonamides.[8]
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Data Acquisition (LC-MS):
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Full scan mode for a mass range of m/z 100-500.
-
For fragmentation data, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
-
-
Data Processing: Analyze the resulting chromatogram and mass spectra to identify the molecular ion and major fragment ions.
Conclusion
This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectroscopic data for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. By understanding the expected spectral features and the underlying chemical principles, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this crucial synthetic intermediate, ensuring the integrity of their research and development endeavors. The provided protocols offer a solid foundation for the experimental acquisition of this critical data.
References
-
PubChem. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]
-
PubChem. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Supporting Information. (n.d.). Green Chemistry. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
-
ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
Reddit. (2024, December 16). I ask for help in finding out the reason for the signal shift in n-boc-piperazine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (2024, December 12). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group's characteristic peaks. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid, min 95%, 100 grams. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid as a linker in PROTAC development
Application Note & Protocols
Topic: 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid as a Versatile Linker for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[][4][5] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and cell permeability.[6][7] This guide provides a detailed examination of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, a linker building block that offers a unique combination of structural rigidity and synthetic versatility. We will explore the rationale for its use, provide detailed protocols for its incorporation into a PROTAC, and outline methods for the characterization and biological evaluation of the final conjugate.
The Central Role of the Linker in PROTAC Design
The success of a PROTAC molecule is fundamentally dependent on its ability to induce a productive ternary complex. The chemical linker connecting the two ligands dictates the spatial orientation and proximity of the POI and the E3 ligase.[1] Key linker properties must be optimized for each specific POI-E3 ligase pair:
-
Length: An overly short linker can cause steric clashes, preventing ternary complex formation, while an excessively long linker may lead to unproductive binding and a weakened "hook effect".[1][7]
-
Composition & Flexibility: The chemical makeup of the linker affects crucial properties like solubility and cell permeability.[6] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, more rigid structures can offer better control over the geometry of the ternary complex.[][4][8]
-
Solubility: Due to their high molecular weight, many PROTACs face challenges with aqueous solubility. Incorporating hydrophilic moieties into the linker can mitigate this issue.[8]
The 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid scaffold addresses several of these design considerations directly.
Rationale for Using a Piperazinylsulfonyl Benzoic Acid Linker
The subject linker, with the chemical formula C₁₆H₂₂N₂O₆S and a molecular weight of 370.42 g/mol , offers distinct advantages for PROTAC synthesis and function.[9][10]
-
Structural Rigidity: The piperazine ring introduces a degree of conformational constraint compared to simple alkyl or PEG linkers. This rigidity can help pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation.[11][12]
-
Improved Physicochemical Properties: The piperazine moiety, a saturated heterocycle, can improve solubility upon protonation at physiological pH, a desirable trait for molecules that often lie "beyond the rule-of-5".[11][12][]
-
Orthogonal Synthesis Handle: The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a cornerstone of its utility.[9] It allows for a modular and controlled synthesis. The carboxylic acid can be coupled to one ligand first, followed by Boc deprotection and subsequent coupling of the newly revealed amine to the second ligand, preventing unwanted side reactions and simplifying purification.
The general mechanism of a PROTAC synthesized with this linker is illustrated below.
Figure 1: General mechanism of action for a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of a target protein.
PROTAC Synthesis Strategy and Protocols
A modular, convergent synthesis is the most efficient approach for building the PROTAC. The workflow involves first conjugating the linker to one of the ligands, followed by deprotection and attachment of the second ligand.
Figure 2: Convergent synthetic workflow for PROTAC assembly using the bifunctional linker.
Protocol 3.1: Synthesis of Linker-E3 Ligase Ligand Conjugate (Intermediate 1)
This protocol describes the coupling of the linker's carboxylic acid to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide.
-
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄
-
Rotary evaporator, silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid in anhydrous DMF in a nitrogen-flushed flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the E3 ligase ligand to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1 .
-
Protocol 3.2: Boc Deprotection of Intermediate 1
This step removes the Boc protecting group to expose the secondary amine of the piperazine ring for the next coupling reaction.
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer
-
Saturated NaHCO₃ solution, rotary evaporator
-
-
Procedure:
-
Dissolve Intermediate 1 in DCM (approx. 20% v/v solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (20-30% v/v) to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude Intermediate 2 . This intermediate is often used immediately in the next step without further purification.
-
Protocol 3.3: Final Conjugation to the Target Ligand (Warhead)
This final step couples the deprotected linker-E3 ligand conjugate with a warhead containing a carboxylic acid.
-
Materials:
-
Target Ligand (Warhead) with a carboxylic acid (1.0 eq)
-
Crude Intermediate 2 (approx. 1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents as in Protocol 3.1
-
Preparative HPLC for final purification
-
-
Procedure:
-
Dissolve the warhead in anhydrous DMF in a nitrogen-flushed flask.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature for pre-activation.
-
Dissolve the crude Intermediate 2 in a minimal amount of anhydrous DMF and add it to the activated warhead mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by LC-MS.
-
Perform an aqueous workup as described in Protocol 3.1.
-
Purify the final crude product using preparative reverse-phase HPLC to obtain the pure PROTAC molecule.
-
Physicochemical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
Protocol 4.1: Structural Verification
-
High-Resolution Mass Spectrometry (HRMS): Dissolve a small sample of the final PROTAC in a suitable solvent (e.g., methanol or acetonitrile) and analyze via ESI-MS. The observed [M+H]⁺ or [M+Na]⁺ mass should be within 5 ppm of the calculated exact mass.[14] Native mass spectrometry can also be a powerful tool to study the formation of the ternary complex itself.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for all three components: the warhead, the E3 ligase ligand, and the linker. The integration of signals should correspond to the expected number of protons.
-
¹³C NMR: Provides confirmation of the carbon backbone of the molecule.
-
Protocol 4.2: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method using a C18 column with a water/acetonitrile gradient (often containing 0.1% TFA or formic acid). The final product should exhibit a single major peak, and the purity should ideally be >95% by peak area integration for use in biological assays.
| Parameter | Expected Result | Purpose |
| HRMS ([M+H]⁺) | Calculated Mass ± 5 ppm | Confirms elemental composition and identity. |
| ¹H NMR | Peaks consistent with proposed structure | Verifies covalent structure and connectivity. |
| HPLC Purity | >95% | Ensures that biological effects are due to the PROTAC and not impurities. |
| Table 1: Summary of key analytical data for quality control of the final PROTAC. |
Biological Evaluation of the PROTAC
The primary function of a PROTAC is to induce the degradation of its target protein. Western blotting is the most common method to quantify this effect.
Figure 3: Standard workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Protocol 5.1: Western Blotting for Target Degradation
-
Materials:
-
Appropriate cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for 18-24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the POI overnight at 4 °C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and image the blot using a chemiluminescence detector.
-
Re-probing: If necessary, strip the membrane and re-probe for the loading control antibody.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
| PROTAC ID | Target Protein | E3 Ligase | Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X1 | BRD4 | Cereblon | Piperazinylsulfonyl | 15 | >90% |
| PROTAC-X2 | BTK | Cereblon | Piperazinylsulfonyl | 25 | >85% |
| Table 2: Representative biological activity data for hypothetical PROTACs synthesized using the described linker. |
Conclusion
The 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid linker serves as an excellent building block in the modular construction of PROTACs. Its inherent structural features provide a balance of rigidity and favorable physicochemical properties, while the orthogonal Boc-protection strategy enables a controlled and efficient synthetic route. The protocols outlined herein provide a comprehensive framework for researchers to synthesize, characterize, and evaluate novel PROTACs using this versatile linker, facilitating the exploration of new targeted protein degradation strategies in drug discovery.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved from [Link]
-
Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5). Retrieved from [Link]
-
Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis. Retrieved from [Link]
-
Future Science. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved from [Link]
-
Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968-21977. Retrieved from [Link]
-
American Chemical Society. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Retrieved from [Link]
-
ResearchGate. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed. Retrieved from [Link]
-
bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC. Retrieved from [Link]
-
Hrčak. (2025). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. PMC. Retrieved from [Link]
-
AAPS Newsmagazine. (2025). Early-Stage PROTAC Development and the Road to IND. Retrieved from [Link]
-
ResearchGate. (n.d.). The PROTAC technology in drug development. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 10. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
Application Note & Protocol Guide: Amide Bond Formation with 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond via the coupling of a carboxylic acid and an amine is arguably the most frequently performed reaction in medicinal chemistry and drug discovery.[1][2][3] This linkage is central to the structure of peptides, proteins, and a vast array of synthetic pharmaceuticals. The subject of this guide, 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid , is a versatile building block in pharmaceutical development.[4][5] Its structure, featuring a Boc-protected piperazine linked to a benzoic acid via a sulfonamide bridge, makes it a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and other targeted therapeutics.[5][6]
However, the direct condensation of a carboxylic acid and an amine is kinetically slow, primarily due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must be "activated" using a coupling reagent. This guide provides a detailed analysis of the reaction conditions, mechanisms, and protocols for effectively coupling this specific benzoic acid derivative with various amines, addressing potential challenges posed by its structural characteristics.
Core Principles of Carboxylic Acid Activation
The fundamental strategy behind amide coupling is to convert the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine, forming the thermodynamically stable amide bond and releasing the activated leaving group.
Caption: General principle of amide bond formation.
Selecting the Optimal Reaction Conditions
The success of the coupling reaction depends on a careful selection of the coupling reagent, base, solvent, and temperature. The structure of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid—being somewhat sterically demanding—informs the choice of reagents.
Coupling Reagents: A Comparative Overview
a) Carbodiimides (EDC, DCC)
Carbodiimides are a cost-effective and widely used class of coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is particularly advantageous because it is water-soluble, meaning its corresponding urea byproduct can be easily removed with a simple aqueous workup.[8][9]
-
Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide.[7][8]
-
Role of Additives: The O-acylisourea is unstable and can rearrange into a non-reactive N-acylurea byproduct.[9] To prevent this and to suppress potential racemization in chiral substrates, an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always used. These additives intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[7][8][10]
Caption: Mechanism of EDC/HOBt-mediated coupling.
b) Uronium/Aminium Salts (HATU, HBTU)
For more challenging couplings, such as those involving sterically hindered acids or poorly nucleophilic amines, uronium salts like HATU are the reagents of choice.[11][12]
-
Mechanism: In the presence of a base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[8][13] The presence of the nitrogen atom in the HOAt ring accelerates the coupling step compared to HOBt-based reagents.[8]
-
Advantages: HATU offers rapid reaction kinetics and high coupling efficiency, often succeeding where other reagents fail.[13] It is particularly effective at minimizing racemization.[13][14]
Caption: Mechanism of HATU-mediated coupling.
c) Phosphonium Salts (PyBOP)
Phosphonium reagents like PyBOP are also highly effective, particularly for reducing racemization and coupling hindered substrates.[11][15] They operate via a mechanism similar to uronium salts, forming an activated HOBt ester.[15]
Bases
A non-nucleophilic tertiary amine base is essential. Its roles are to:
-
Deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.
-
Neutralize acidic byproducts formed during the reaction (e.g., HCl from EDC·HCl).
-
Act as a general base catalyst.
Common choices include N,N-diisopropylethylamine (DIPEA or Hünig's base), triethylamine (TEA), or N-methylmorpholine (NMM).[8][15] Typically, 2-3 equivalents are used to ensure the reaction medium remains basic.
Solvents
The reaction should be conducted in an anhydrous (dry) aprotic solvent to prevent hydrolysis of the activated intermediates.
-
N,N-Dimethylformamide (DMF): An excellent, highly polar solvent that dissolves most reactants and intermediates. It is often the solvent of choice.[8]
-
Dichloromethane (DCM): A less polar option, useful when products are highly nonpolar.
-
Acetonitrile (ACN): Another polar aprotic solvent that can be effective.
Temperature and Reaction Time
-
Temperature: Reactions are typically initiated at 0 °C (ice bath) to control the initial rate of the activation step, which can be exothermic. The reaction is then allowed to warm to room temperature (RT) and stirred until completion.[8][15] For particularly difficult couplings, gentle heating (e.g., to 40-50 °C) may be required.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion, typically within 2-24 hours.[11]
Summary of Recommended Starting Conditions
The following table summarizes recommended starting points for coupling 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
| Parameter | Protocol 1: Standard (EDC/HOBt) | Protocol 2: High-Efficiency (HATU) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Coupling Reagent | EDC·HCl (1.2 - 1.5 eq) | HATU (1.1 - 1.2 eq) |
| Additive | HOBt (1.2 - 1.5 eq) | None (HOAt is part of HATU) |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA (2.0 - 3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 4 - 24 hours | 1 - 12 hours |
Detailed Experimental Protocols
Caption: General experimental workflow for amide synthesis.
Protocol 1: General Purpose Coupling using EDC/HOBt
This protocol is a robust and cost-effective starting point suitable for a wide range of primary and secondary amines.
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF (to make a 0.1 - 0.5 M solution)
-
Standard workup reagents (Ethyl Acetate, 1N HCl, saturated NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[8]
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the mixture.
-
Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitor the reaction's progress via TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: High-Efficiency Coupling for Challenging Amines using HATU
This protocol is recommended for sterically hindered amines, electron-deficient amines (e.g., anilines), or when Protocol 1 results in low conversion.
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1 - 0.5 M solution)
-
Standard workup reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step forms the reactive OAt-ester.[11]
-
Add the amine (1.2 equiv) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction's progress via TLC or LC-MS.
-
Workup & Purification: Follow steps 8-10 from Protocol 1.
Troubleshooting and Expert Insights
-
Low or No Conversion: If the EDC/HOBt protocol fails, the first and most effective step is to switch to the more powerful HATU protocol.[12] For very challenging substrates, gentle heating (40-50 °C) after the addition of all reagents may improve the yield.
-
Side Product Formation:
-
With EDC, the primary side product is the N-acylurea. Its formation is minimized by the presence of HOBt and by keeping the initial reaction temperature low.[9]
-
With HATU, using a large excess of the reagent can lead to the guanidinylation of the primary amine coupling partner.[12] It is best to use only a slight excess (1.1-1.2 eq) of HATU.
-
-
Difficult Purification: The aqueous workup is critical. The acidic wash removes unreacted amine and the basic DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea from EDC is also removed during these washes.[8][11] If byproducts are still present, careful optimization of the column chromatography solvent system is required.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
-
Acid-Amine Coupling using BOP. Organic Synthesis. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid. MySkinRecipes. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health (NIH). [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health (NIH). [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. PubChemLite. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid [myskinrecipes.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. organic-synthesis.com [organic-synthesis.com]
The Strategic Application of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic Acid in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. These enzymes, which regulate a vast array of cellular processes, are frequently dysregulated in disease states.[1] Consequently, the design and synthesis of small molecule kinase inhibitors remain a critical focus for drug development professionals. Within this field, certain molecular scaffolds have proven to be particularly effective for generating potent and selective inhibitors. One such privileged structure is the piperazine-sulfonyl-benzoic acid moiety.
This technical guide focuses on a key building block for synthesizing such inhibitors: 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid . This compound offers a unique combination of functionalities that make it an invaluable tool for medicinal chemists. The piperazine ring is a common feature in many approved kinase inhibitors, contributing to favorable pharmacokinetic properties such as aqueous solubility and oral bioavailability.[2] The benzoic acid group provides a convenient handle for amide bond formation, a robust and versatile reaction for coupling molecular fragments.[3] Finally, the tert-Butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, ensuring the selective reaction of the piperazine nitrogen. This guide will provide an in-depth look at the properties of this compound and a detailed protocol for its application in the synthesis of a representative kinase inhibitor.
Physicochemical Properties and Strategic Advantages
The utility of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid in kinase inhibitor synthesis stems from its well-defined chemical properties. A summary of its key characteristics is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₆S | [4][5] |
| Molecular Weight | 370.42 g/mol | [4][5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents like DMF, DMSO | N/A |
| CAS Number | 138385-00-9 | [4][5] |
The strategic advantages of employing this reagent are threefold:
-
Modularity: The carboxylic acid functionality allows for the straightforward coupling with a wide variety of amine-containing heterocyclic cores, which are often the hinge-binding elements of kinase inhibitors. This modularity enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Controlled Reactivity: The Boc protecting group is stable under a range of reaction conditions, yet can be readily removed under acidic conditions. This orthogonality allows for the selective deprotection and subsequent functionalization of the piperazine ring, a common strategy for introducing solubilizing groups or vectors for targeted delivery.[2]
-
Proven Pharmacophore: The piperazinyl-sulfonyl-phenyl motif is present in numerous clinically successful kinase inhibitors. Its incorporation can enhance binding to the target kinase and improve the overall drug-like properties of the final compound.[2][6][7]
Application Protocol: Synthesis of a VEGFR-2 Inhibitor Scaffold
To illustrate the practical application of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, this section provides a detailed protocol for the synthesis of a key intermediate for a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[8] Inhibitors of this kinase can effectively starve tumors of their blood supply.
Overall Synthetic Workflow
The following diagram illustrates the two-step process to generate a core kinase inhibitor scaffold. The first step is an amide coupling reaction, followed by the deprotection of the Boc group.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Step 1: Amide Coupling
This step involves the formation of an amide bond between 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid and an amine-containing heterocyclic core. Here, we will use a generic amine for illustrative purposes. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and effective method for this transformation.[9]
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
-
Amine-containing heterocycle (e.g., 2-amino-N,N-dimethylbenzamide)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine-containing heterocycle (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected kinase inhibitor intermediate.
Step 2: Boc Deprotection
The final step in generating the core scaffold is the removal of the Boc protecting group to liberate the free amine on the piperazine ring. This is typically achieved under acidic conditions.
Materials:
-
Boc-protected kinase inhibitor intermediate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM for TFA deprotection).
-
Slowly add an excess of the deprotecting agent (e.g., 20% TFA in DCM or 4M HCl in Dioxane) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is the hydrochloride or trifluoroacetate salt of the final kinase inhibitor scaffold. This can be used directly in subsequent reactions or neutralized with a base if the free amine is required.
Mechanism of Action and Signaling Pathway Context
The synthesized kinase inhibitor scaffold, once further elaborated, is designed to target specific protein kinases involved in disease signaling pathways. For a VEGFR-2 inhibitor, the target is the Vascular Endothelial Growth Factor Receptor 2, a key driver of angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
As depicted in the diagram, the binding of VEGF to its receptor, VEGFR-2, initiates a signaling cascade that involves the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. The synthesized kinase inhibitor, by binding to the ATP-binding pocket of VEGFR-2, prevents its phosphorylation and activation, thereby blocking these downstream signals and inhibiting the formation of new blood vessels.
Conclusion and Future Perspectives
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent modularity and the presence of a strategically placed protecting group provide medicinal chemists with a powerful tool for the efficient construction of complex and diverse libraries of potential drug candidates. The protocol outlined in this guide provides a robust and reproducible method for the synthesis of a core kinase inhibitor scaffold, which can be further elaborated to target a variety of kinases. As the demand for novel and more selective targeted therapies continues to grow, the strategic application of well-designed building blocks like the one discussed herein will be paramount to the success of future drug discovery efforts.
References
-
El-Damasy, D. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 633–657. [Link]
-
PubMed. (2018). Synthesis and characterization of four process impurities in pazopanib. Pharmazie, 73(9), 494-497. [Link]
- Google Patents. (n.d.). VEGFR inhibitor tivozanib preparation method. (CN114213405A).
-
ResearchGate. (n.d.). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]
-
Justia Patents. (n.d.). Synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Novel Analogues of Dasatinib. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of Dasatinib intermediate. (CN104788445A).
-
New Drug Approvals. (2014). Imatinib. Retrieved from [Link]
-
PubMed. (2024). Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). Bioorganic Chemistry, 146, 107278. [Link]
-
Research & Reviews: Journal of Chemistry. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). An updated patent review of VEGFR-2 inhibitors (2017-present). Organic & Biomolecular Chemistry, 18(35), 6825-6840. [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Protein kinase B inhibitors. (US10059714B2).
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(23), 7859. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(10), 2246-2267. [Link]
Sources
- 1. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 2. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing the Synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (CAS 138385-00-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate.[2][3][4] We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both successful and reproducible.
I. Reaction Overview and Mechanism
The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is typically achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with N-Boc-piperazine.[5] This reaction is a nucleophilic substitution at the sulfonyl group, where the secondary amine of the N-Boc-piperazine acts as the nucleophile, displacing the chloride on the sulfonyl chloride.
The tert-butoxycarbonyl (Boc) group is a crucial protecting group for one of the piperazine nitrogens.[2][6] This ensures that the reaction occurs selectively at the desired nitrogen, preventing polymerization or the formation of undesired bis-sulfonated products.[6] The Boc group is stable under the reaction conditions but can be readily removed later under acidic conditions if further functionalization is required.[6]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields in this synthesis can stem from several factors. Here's a breakdown of the most common culprits and how to address them:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of 4-(chlorosulfonyl)benzoic acid | The sulfonyl chloride functional group is highly susceptible to hydrolysis by moisture, which converts it to the unreactive 4-sulfobenzoic acid.[7] | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality of N-Boc-piperazine | N-Boc-piperazine can absorb moisture if not stored properly, which can introduce water into the reaction.[8] | Use high-purity, anhydrous N-Boc-piperazine.[9] Store it in a desiccator. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. | The reaction is typically run at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature for your setup. |
| Incorrect Stoichiometry | An insufficient amount of N-Boc-piperazine will result in unreacted 4-(chlorosulfonyl)benzoic acid. | Use a slight excess of N-Boc-piperazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. |
| Inefficient Quenching and Workup | Hydrolysis of the unreacted sulfonyl chloride during workup can complicate purification and lower the isolated yield.[7] | Quench the reaction by slowly adding it to a vigorously stirred mixture of ice and water to rapidly hydrolyze any remaining 4-(chlorosulfonyl)benzoic acid.[7] |
Question 2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Purification challenges often arise from side reactions or unreacted starting materials.
| Potential Impurity | Source | Identification and Removal |
| 4-Sulfobenzoic acid | Hydrolysis of 4-(chlorosulfonyl)benzoic acid.[7] | This impurity is highly water-soluble. It can be removed by washing the crude product with water during workup. |
| Unreacted N-Boc-piperazine | Use of a large excess of N-Boc-piperazine. | N-Boc-piperazine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. |
| Bis-sulfonated piperazine | This can occur if the Boc protecting group is partially cleaved, allowing both piperazine nitrogens to react. | This is less common with the Boc protecting group. Ensure the reaction conditions are not acidic. Purification can be achieved by column chromatography. |
Question 3: The reaction is not going to completion, even after an extended period. What can I do?
A stalled reaction can be frustrating. Here are some steps to troubleshoot:
-
Verify Reagent Quality: Re-check the purity and dryness of your starting materials and solvents.
-
Increase Temperature: As mentioned, a moderate increase in temperature can sometimes be beneficial. However, be cautious as higher temperatures can also promote side reactions.
-
Change the Solvent: While dichloromethane or tetrahydrofuran are commonly used, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could potentially increase the reaction rate.
-
Add a Base: The reaction generates HCl as a byproduct. Adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can neutralize the acid and drive the reaction to completion. Use at least one equivalent of the base.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally preferred to minimize the hydrolysis of the sulfonyl chloride.
Q2: Is a base necessary for this reaction?
While the reaction can proceed without a base, the generated HCl can protonate the N-Boc-piperazine, rendering it non-nucleophilic. The addition of a tertiary amine base is highly recommended to scavenge the HCl and ensure the reaction proceeds efficiently.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product is more polar than the starting N-Boc-piperazine. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[10]
Q4: What is the best method for purifying the final product?
After an aqueous workup, the product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities remain, flash column chromatography on silica gel is a reliable method.
IV. Experimental Workflow and Diagrams
Optimized Synthesis Protocol
This protocol outlines a reliable method for the synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
Materials:
-
N-Boc-piperazine (1.1 eq)[9]
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid
-
Brine
Procedure:
-
To a solution of N-Boc-piperazine and triethylamine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 4-(chlorosulfonyl)benzoic acid in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Reaction Pathway
Caption: Reaction scheme for the synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
V. References
-
Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. (n.d.). Millennial Scientific. [Link]
-
N-Boc-Piperazine MSDS/SDS | Supplier & Distributor. (n.d.). Autech. [Link]
-
The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. (2021, May 15). PubMed. [Link]
-
Optimization of the sulfamide synthesis. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society. [Link]
-
Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (n.d.). MDPI. [Link]
-
4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis. (n.d.). Molbase. [Link]
-
4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. (n.d.). PubChemLite. [Link]
-
4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid. (n.d.). MySkinRecipes. [Link]
-
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). NIH. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. [Link]
Sources
- 1. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid [myskinrecipes.com]
- 5. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Boc-Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 9. innospk.com [innospk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scbt.com [scbt.com]
- 12. 4-(Chlorosulfonyl)benzoic acid 96 10130-89-9 [sigmaaldrich.com]
Technical Support Center: Purification of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Welcome to the technical support guide for the purification of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (CAS 138385-00-9). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common purification challenges and achieve high-purity material essential for downstream applications.[1][2]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product is an off-white oil or a waxy solid, not the expected crystalline solid. How can I induce crystallization?
Answer:
This is a common issue, often caused by residual solvents or minor impurities that inhibit the formation of a crystal lattice. The Boc (tert-Butoxycarbonyl) group can also contribute to amorphous character. Here are several techniques to address this, from simplest to most rigorous:
-
Trituration/Slurrying: This is the first method to try. Add a non-polar solvent in which your compound has very low solubility, such as n-hexane or diethyl ether.[3] Stir the oil or waxy solid vigorously as a slurry. This process washes away non-polar impurities and can provide the energy needed to induce crystallization.
-
Seed Crystal Addition: If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal (a "seed crystal") to the oil.[3] If the oil is supersaturated with the pure compound, this will initiate rapid crystallization.
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove trace amounts of water or other high-boiling point solvents.
-
Re-purification: If the above methods fail, it indicates a significant level of impurity. You will need to re-purify the material using either recrystallization or column chromatography as detailed below.
Q2: My yield is consistently low after purification. What are the likely causes and solutions?
Answer:
Low yield in sulfonamide synthesis and purification can be traced back to several key factors.[4]
-
Hydrolysis of Starting Materials: The sulfonyl chloride precursor is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid, which reduces the overall yield from the start.[4]
-
Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.[4]
-
-
Inappropriate Workup: The compound contains both an acidic group (carboxylic acid) and a Boc-protected amine. Using incorrect pH during an aqueous workup can lead to product loss. The Boc group is also sensitive to strong acids.
-
Solution: During workup, wash the organic layer with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a saturated sodium bicarbonate wash to remove acidic impurities, and finally a brine wash.[5] Avoid prolonged exposure to strong acids to prevent Boc deprotection.
-
-
Suboptimal Recrystallization: Using an inappropriate solvent or cooling the solution too quickly can drastically reduce recovery.
-
Solution: Perform small-scale solubility tests to find the ideal solvent system. The compound should be highly soluble at high temperatures but poorly soluble at room temperature.[4] Common solvents for sulfonamides include ethanol/water mixtures.[4] Allow the solution to cool slowly to maximize the formation of pure crystals.[6]
-
Q3: My TLC/LC-MS analysis shows multiple spots/peaks after purification. How can I improve the purity?
Answer:
The presence of multiple spots indicates that your current purification method is insufficient for separating the impurities present. The best path forward depends on the nature of these impurities.
-
For Closely-Related Impurities: If TLC spots are very close together, simple recrystallization may not be effective. Flash column chromatography is the recommended method.[3] A typical stationary phase is silica gel.
-
Recommended Mobile Phase: Start with a solvent system of moderate polarity and adjust as needed. A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a system of methanol in dichloromethane (e.g., 2-5% MeOH in DCM) is often effective.[7]
-
-
For Baseline Impurities or Streaking: This may indicate the presence of very polar impurities (like the corresponding sulfonic acid) or unreacted starting materials.
-
Solution: First, perform a thorough aqueous workup as described in Q2. If impurities persist, column chromatography is necessary. The polar nature of the carboxylic acid can sometimes cause streaking on silica gel; adding a small amount of acetic acid (0.5-1%) to the mobile phase can often resolve this issue.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of pure 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid?
Answer:
Based on supplier data and the chemical structure, you should expect the following for the purified compound:
| Property | Value | Source |
| Appearance | Off-white to white solid | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₆S | [1][2][8] |
| Molecular Weight | 370.42 g/mol | [1][2][8] |
| Purity (Typical) | ≥ 95-99% (by HPLC) | [1][9][10] |
| Storage | Store at 0-8°C, desiccated | [1][9] |
Q2: What are the most common impurities I should expect in the crude product?
Answer:
The impurities will depend on the synthetic route, but they typically include:
-
Unreacted Starting Materials: Such as N-Boc-piperazine or a 4-sulfonyl chloride benzoic acid derivative.
-
Hydrolyzed Reagents: 4-Carboxybenzenesulfonic acid, resulting from the hydrolysis of the corresponding sulfonyl chloride. This is a common side product in sulfonamide synthesis.[4]
-
Reaction Byproducts: Depending on the base and conditions used, side reactions can occur. For instance, if a primary amine were present, bis-sulfonated products could form.[4]
-
Deprotected Product: The compound where the Boc group has been cleaved to reveal the free piperazine. This can occur if the reaction or workup conditions are too acidic.
Q3: Which purification method should I choose: Recrystallization or Chromatography?
Answer:
The choice depends on the scale of your synthesis, the impurity profile of your crude material, and the required final purity.[3]
| Feature | Recrystallization | Flash Chromatography |
| Best For | Removing small amounts of impurities from a mostly pure product (>90%). | Complex mixtures with multiple components or closely-related impurities. |
| Scale | Excellent for large scale (grams to kilograms). | Good for small to medium scale (milligrams to hundreds of grams). |
| Purity | Can achieve very high purity (>99%) if the solvent system is optimized. | Good to high purity (>98%), dependent on separation. |
| Speed | Can be slow due to cooling and drying times. | Relatively fast; separations are often complete within 30-60 minutes.[3] |
| Cost | Generally lower cost (solvents are the main expense). | Higher cost due to silica gel and larger solvent volumes. |
The following workflow can help guide your decision:
Caption: Decision workflow for selecting a purification method.
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective when the crude product is relatively pure (>90%).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Be sure to use a boiling stick or magnetic stirring to prevent bumping.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is ideal for purifying complex mixtures or when recrystallization fails.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent, such as dichloromethane (DCM).
-
Column Packing: Prepare a silica gel column using a slurry packing method with your initial mobile phase (e.g., 100% Hexane or a low polarity Hexane/Ethyl Acetate mixture).
-
Loading: Adsorb the dissolved sample onto a small amount of silica gel by concentrating it to a dry powder. Carefully load this dry powder onto the top of the packed column. This "dry loading" technique generally results in better separation.
-
Elution: Begin eluting the column with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Thieme. [Link]
- Purification of benzoic acid - US3235588A - Google P
-
The Recrystallization of Benzoic Acid - University of Missouri–St. Louis. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - Springer. [Link]
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances - ResearchGate. [Link]
- Synthesis method of N-Boc piperazine - CN108033931B - Google P
-
Structure-Based Design of 1,4-Dibenzoylpiperazines as β-catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors - ACS Publications. [Link]
-
4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid - PubChem. [Link]
- Purification of piperazine - US2919275A - Google P
-
Preparation of benzoic acid of high purity - NIST. [Link]
-
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid, min 95%, 100 grams - CP Lab Safety. [Link]
-
Recrystallisation of benzoic acid - YouTube. [Link]
-
Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC - NIH. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]
-
4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid - MySkinRecipes. [Link]
-
Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC - NIH. [Link]
-
Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid [myskinrecipes.com]
Technical Support Center: Troubleshooting the Boc Deprotection of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
An in-depth guide to navigating the complexities of Boc deprotection for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, tailored for research scientists and drug development professionals.
A Senior Application Scientist's Guide to Reaction Optimization and Problem-Solving
The removal of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. However, the specific molecular architecture of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid—featuring a piperazine, a robust sulfonyl linker, and a carboxylic acid—presents unique challenges and considerations. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize this critical deprotection step, ensuring high yield and purity of the desired product, 4-((piperazin-1-yl)sulfonyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the standard, first-line methods for this Boc deprotection?
For this specific substrate, the most common and effective methods involve strong acids to cleave the carbamate.[1] The two primary choices are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane.
Method Comparison:
| Parameter | Method A: TFA in DCM | Method B: 4M HCl in Dioxane |
| Reagents | 20-50% (v/v) Trifluoroacetic Acid in Dichloromethane | 4M Hydrogen Chloride in 1,4-Dioxane |
| Pros | High solubility for many substrates; volatile reagents are easily removed in vacuo.[1][2] | Often yields a crystalline HCl salt that can be easily filtered and isolated; can be more selective in some cases.[1][3] |
| Cons | TFA is corrosive and requires careful handling; removal of the final traces of TFA can be difficult; the resulting TFA salt may be hygroscopic or an oil. | Dioxane is a peroxide-former and has health and safety concerns; the HCl salt may have poor solubility in common organic solvents.[1] |
| Typical Time | 1-3 hours | 1-4 hours |
The fundamental mechanism for both methods involves protonation of the Boc group's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding salt.[4]
}
General Acid-Catalyzed Boc Deprotection Mechanism
Q2: My reaction is sluggish or incomplete. How can I drive it to completion?
This is a common issue. If TLC or LC-MS analysis shows significant starting material remaining after the standard reaction time, a systematic approach is needed.
}
Troubleshooting Workflow for Incomplete Deprotection
Causality-Driven Solutions:
-
Insufficient Acid Stoichiometry: The Boc group requires a catalytic amount of acid for cleavage, but the reaction is often run with a large excess to ensure a sufficient rate. Furthermore, the basic nitrogen of the piperazine ring will be protonated, consuming one equivalent of acid.
-
Solution: Increase the concentration of the acid. For TFA/DCM, move from 25% to 50% or even use neat TFA for a short period. For HCl/Dioxane, ensure at least 3-5 equivalents of HCl are added.[1]
-
-
Inadequate Reaction Time: While many deprotections are complete within an hour, substrates can vary.
-
Solution: Simply extend the reaction time, monitoring every hour by TLC or LC-MS until the starting material is fully consumed.[1]
-
-
Low Temperature: Standard protocols are run at room temperature, but if the reaction is slow, the activation energy barrier may not be efficiently overcome.
-
Solution: Gently warm the reaction mixture to 30-40°C. This can significantly accelerate the rate of cleavage.[1]
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction becomes heterogeneous and slow.
-
Solution: While DCM and dioxane are good primary solvents, adding a co-solvent like methanol can sometimes improve solubility and facilitate the reaction.[1]
-
Q3: I'm observing side products. What are they and how can I minimize them?
Side product formation often stems from the reactive tert-butyl cation generated during the reaction.[5] While the sulfonyl and benzoic acid moieties are generally stable to acidic conditions, the piperazine nitrogen or the aromatic ring could potentially be alkylated.
-
The Problem: The tert-butyl cation is an electrophile that can be trapped by any available nucleophile. In peptide synthesis, residues like tryptophan and methionine are particularly susceptible.[6] For your molecule, while less likely, N-alkylation or C-alkylation of the benzene ring are theoretical possibilities.
-
The Solution: Scavengers. To prevent unwanted alkylation, add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation preferentially.
-
Common Scavengers:
-
Water (1-5%): A simple and effective scavenger.
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (1-5%): Highly effective at reducing the tert-butyl cation.
-
Thioanisole (1-5%): Useful for protecting sulfur-containing residues, though less relevant here.
-
-
Q4: The work-up and purification are difficult. What is the best procedure?
The product, 4-((piperazin-1-yl)sulfonyl)benzoic acid, is zwitterionic at neutral pH and will exist as a salt (hydrochloride or trifluoroacetate) after the reaction. This can complicate standard liquid-liquid extractions.
Optimized Work-up and Purification Strategy:
-
Removal of Acid: After confirming reaction completion, remove the excess acid and solvent under reduced pressure (rotary evaporation).[1] Co-evaporating with a solvent like toluene can help remove the last traces of TFA.
-
Neutralization and Isolation: The goal is to isolate the product at or near its isoelectric point to minimize water solubility and facilitate precipitation or extraction.
-
Method 1 (Precipitation): Dissolve the crude salt residue in a minimal amount of water or methanol. Slowly add a base like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) NaOH solution until the pH is approximately neutral (pH 6-7).[1][7] The zwitterionic product may precipitate out of the solution. The solid can then be collected by filtration, washed with cold water and/or diethyl ether, and dried.
-
Method 2 (Extraction): If precipitation does not occur, carefully adjust the pH. The product may be extractable into a polar organic solvent like ethyl acetate at a specific pH, but this can be challenging. A more robust method is to basify the aqueous solution with solid KOH or concentrated NaOH to a high pH (>11) to deprotonate the carboxylic acid fully, then attempt extraction with a solvent like ethyl acetate.[7] However, the resulting carboxylate salt may still have high aqueous solubility.
-
-
Purification: If the isolated solid is not pure, recrystallization from a solvent system like water/ethanol or purification by reverse-phase chromatography (using a water/acetonitrile gradient with a TFA or formic acid modifier) are effective options.
Q5: Are there alternative, milder deprotection methods available?
Yes. If your substrate contains other acid-sensitive functional groups (not present in this specific molecule, but relevant for other derivatives), or if standard methods consistently fail, several milder alternatives can be employed.
-
Oxalyl Chloride in Methanol: This system generates HCl in situ but has been shown to be effective and mild for deprotecting complex molecules where standard TFA or HCl/dioxane methods failed.[8][9]
-
p-Toluenesulfonic Acid (pTSA): Using pTSA, especially in a deep eutectic solvent (DES) with choline chloride, offers a greener and efficient alternative at room temperature.[10]
-
Solid-Phase Supported Sulfonic Acids: Reagents like Amberlyst 15 or silica-supported sulfonic acids can be used. These allow for a simple "catch-and-release" purification, where the deprotected amine product binds to the acidic resin, impurities are washed away, and the product is then released by washing with a basic solution (e.g., ammonia in methanol).[11]
Detailed Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM[1]
-
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
Dissolve the Boc-protected starting material (1.0 equiv) in anhydrous DCM (at approx. 0.1 M concentration) in a round-bottom flask.
-
Add TFA to the solution to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Slowly add saturated NaHCO₃ solution with stirring until gas evolution ceases and the pH is neutral (~7).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
If no precipitate forms, attempt extraction as described in the purification Q&A.
-
Protocol 2: Boc Deprotection using HCl in Dioxane[1][12]
-
Materials:
-
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
Dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours. Often, the hydrochloride salt of the product will precipitate. Monitor by TLC or LC-MS.
-
Upon completion, either remove the solvent under reduced pressure or add diethyl ether to fully precipitate the HCl salt.
-
Collect the solid by filtration and wash with diethyl ether.
-
To obtain the zwitterionic free base, suspend the collected solid in water and neutralize by slowly adding saturated NaHCO₃ solution as described in Protocol 1.
-
Collect the final solid product by filtration, wash, and dry.
-
References
-
Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Reddit discussion on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Veselinović, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Boc Deprotection - TFA Examples. Common Organic Chemistry. Available at: [Link]
-
Boc Deprotection - HCl Examples. Common Organic Chemistry. Available at: [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. Available at: [Link]
-
Yuan, H., et al. (2012). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Organic & Biomolecular Chemistry. Available at: [Link]
-
D'Andrea, L. D., et al. (2005). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Tetrahedron Letters. Available at: [Link]
-
Lundin, R., & Ioannidis, P. Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available at: [Link]
-
Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jgtps.com [jgtps.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Optimizing Coupling Reactions for Boc-Piperazine Sulfonyl Benzoic Acid Derivatives
Welcome to the technical support center for optimizing the synthesis of Boc-piperazine sulfonyl benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this crucial amide/sulfonamide coupling reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for optimal reaction times and yields.
Introduction: The Challenge of Coupling Boc-Piperazine and Sulfonyl Benzoic Acids
The coupling of a Boc-protected piperazine with a sulfonyl benzoic acid derivative brings together two key functionalities: an amide bond formation from the carboxylic acid and a sulfonamide bond from the sulfonyl chloride. While seemingly straightforward, this reaction is often plagued by challenges such as slow reaction rates, low yields, and the formation of difficult-to-remove byproducts. The electronic properties of both coupling partners—the potentially reduced nucleophilicity of the piperazine nitrogen and the reactivity of the sulfonyl chloride—necessitate careful optimization of reaction conditions.
This guide provides a structured approach to troubleshooting and optimization, presented in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues with in-depth explanations and actionable solutions.
Question 1: My reaction is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?
Answer: A sluggish reaction is one of the most common hurdles. Several factors, often interacting, can be responsible.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: For the amide coupling part of the reaction, the carboxylic acid must be converted into a more reactive species. If this activation is inefficient, the reaction will not proceed effectively.
-
Solution: Ensure your coupling reagent is fresh. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can degrade over time. Consider using more robust activators like HATU or PyBOP, especially if the substrates are sterically hindered or electronically deactivated.[1] The addition of additives like HOBt or HOAt is crucial when using carbodiimides, as they form active esters that are more reactive and can suppress side reactions.
-
-
Low Nucleophilicity of the Amine: The nitrogen atom of Boc-piperazine can be sterically hindered, and its nucleophilicity can be influenced by the overall electronic nature of the molecule.
-
Solution: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to avoid racemization if chiral centers are present.[2] The base deprotonates the amine, increasing its nucleophilicity. Ensure you are using an adequate number of equivalents (typically 2-3) to neutralize any acid formed and to facilitate the reaction.[3]
-
-
Poor Solubility of Reactants: If your starting materials or intermediates are not fully dissolved, the reaction kinetics will be severely limited.
-
Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4] Sometimes a solvent mixture can improve solubility. Gentle heating (e.g., to 40-50 °C) can also enhance both solubility and reaction rate, but should be monitored carefully to avoid side product formation.
-
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride moiety is highly susceptible to hydrolysis by trace amounts of water, which converts it to the unreactive sulfonic acid.[5]
-
Solution: This is a critical point. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly flame-dried or oven-dried before use.[5]
-
Question 2: I'm observing multiple spots on my TLC/LC-MS, indicating significant byproduct formation. What are these byproducts and how can I prevent them?
Answer: Byproduct formation is a clear sign that your reaction conditions are not optimal. Identifying the likely side reactions is the first step to mitigating them.
Common Byproducts & Prevention Strategies:
-
N-Acylurea Formation: This is a classic byproduct when using carbodiimide reagents like EDC or DCC. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Prevention: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives is highly effective at preventing this. HOBt traps the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts more cleanly with the amine.[6]
-
-
Guanidinium Byproducts: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct, which effectively terminates the desired reaction.[1]
-
Prevention: The order of addition is crucial. Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes at 0 °C) before adding the amine.[3] This minimizes the direct reaction between the coupling reagent and your amine.
-
-
Bis-sulfonated Products: If the reaction involves a primary amine, it's possible for the initially formed sulfonamide to react again with another molecule of sulfonyl chloride.
-
Prevention: Control the stoichiometry carefully. Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[5] Adding the sulfonyl chloride slowly to the reaction mixture can also help prevent this side reaction.
-
Question 3: My product yield is consistently low, even when the reaction appears to go to completion. What should I investigate?
Answer: Low isolated yield despite good conversion points towards issues with the work-up or purification steps.
Troubleshooting Low Yields:
-
Product Loss During Aqueous Work-up: Sulfonamides can sometimes have partial solubility in aqueous layers, especially if they contain polar functional groups.
-
Solution: When performing aqueous washes, use brine (saturated NaCl solution) for the final wash to "salt out" the organic product from the aqueous phase, reducing its solubility and driving it into the organic layer. Minimize the volume of aqueous washes if possible.
-
-
Difficulties with Purification: The polarity of your product might be very similar to that of the remaining starting materials or byproducts, making chromatographic separation challenging.
-
Solution: Optimize your column chromatography conditions. A shallow gradient of eluents can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) or switching to reverse-phase chromatography if the compound is sufficiently polar. Recrystallization can also be a highly effective purification method for solid products.[7]
-
-
Degradation of Sulfonyl Chloride Starting Material: Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, even in the bottle.[5]
-
Solution: It is always best to use a fresh or properly stored sulfonyl chloride. If you suspect degradation, you can try to purify the sulfonyl chloride before use, although using a fresh batch is often more reliable.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for this type of coupling reaction?
A1: A robust starting point is to use EDC (1.2 eq) and HOBt (1.2 eq) as the coupling system. Dissolve your Boc-piperazine (1.1 eq) and sulfonyl benzoic acid (1.0 eq) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath, then add DIPEA (2.5 eq) dropwise, followed by the portion-wise addition of EDC. Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[8]
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.[9] For TLC, spot the reaction mixture alongside your starting materials. The disappearance of the limiting starting material and the appearance of a new product spot indicate reaction progress.[9] LC-MS is more powerful as it provides mass information, confirming the identity of the product and helping to identify any byproducts.[9]
Q3: Is it better to form the amide or the sulfonamide bond first if I am doing this in a stepwise manner?
A3: Generally, it is preferable to form the sulfonamide bond first. Sulfonyl chlorides are highly reactive and can be sensitive to the conditions of many amide coupling reactions.[7] By forming the sulfonamide first, you are left with a more stable carboxylic acid that can then be subjected to a wider range of amide coupling conditions.
Q4: Can I use an aqueous base like sodium hydroxide?
A4: While possible under certain conditions (like Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride.[5] For most lab-scale syntheses, an organic, non-nucleophilic base like DIPEA or triethylamine in an anhydrous organic solvent is the preferred and more reliable choice.[5]
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Recommended Range | Rationale |
| Boc-piperazine | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Sulfonyl Benzoic Acid | 1.0 equivalent | Typically the limiting reagent. |
| Coupling Reagent (EDC/HATU) | 1.1 - 1.5 equivalents | Ensures efficient activation of the carboxylic acid.[3] |
| Additive (HOBt/HOAt) | 1.1 - 1.5 equivalents | Suppresses side reactions and increases reaction rate.[3] |
| Base (DIPEA/TEA) | 2.0 - 3.0 equivalents | Neutralizes HCl byproduct and activates the amine nucleophile.[3] |
| Solvent | Anhydrous DMF, DCM, or ACN | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[5] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions like racemization.[2] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion.[8] |
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfonyl benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the Boc-piperazine derivative (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[3]
-
Work-up: Once complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[3]
Visualizing the Process
Workflow for Troubleshooting Slow Reactions
Caption: A logical workflow for diagnosing and solving slow coupling reactions.
Mechanism of EDC/HOBt Activation
Caption: The crucial role of HOBt in trapping the O-acylisourea intermediate.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Common issues in sulfonamide synthesis and solutions. (n.d.). BenchChem.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (n.d.). BenchChem.
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). Royal Society of Chemistry.
- Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. (n.d.). BenchChem.
- Troubleshooting common problems in 4-piperidinecarboxamide reactions. (n.d.). BenchChem.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate.
- How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. (n.d.). BenchChem.
- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). BenchChem.
- Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic Acid Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid and its derivatives. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of this important class of molecules. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you navigate the complexities of your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Synthesis & Purification
Problem 1: Low or No Yield of the Desired Product
Potential Causes:
-
Hydrolysis of 4-Chlorosulfonylbenzoic Acid: The sulfonyl chloride functional group is highly susceptible to hydrolysis, which can be a significant issue if the reaction is not performed under strictly anhydrous conditions.
-
Formation of Side Products: The primary side product is often the disubstituted piperazine, where the sulfonyl group has reacted with both nitrogen atoms of two piperazine molecules. Additionally, polymerization can occur.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Poor Quality Starting Materials: Impurities in the starting materials, particularly in the 4-chlorosulfonylbenzoic acid or N-Boc-piperazine, can interfere with the reaction.
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of N-Boc-piperazine to favor the monosubstituted product. Adding the 4-chlorosulfonylbenzoic acid solution dropwise to the N-Boc-piperazine solution can also minimize the formation of the disubstituted byproduct.
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Purify Starting Materials: If the quality of the starting materials is questionable, consider purifying them before use. 4-Chlorosulfonylbenzoic acid can be sensitive to long-term storage.
Problem 2: Difficulty in Purifying the Product
Potential Causes:
-
Co-elution of Impurities in Column Chromatography: The product and structurally similar impurities may have very close retention factors (Rf) on silica gel, making separation by column chromatography challenging.
-
Oiling Out During Recrystallization: The product may separate as an oil rather than a crystalline solid during recrystallization attempts, especially if the cooling rate is too fast or the solvent system is not optimal.
-
Product Insolubility: The product may have limited solubility in common recrystallization solvents.
Solutions:
-
Optimize Column Chromatography:
-
Use a shallow solvent gradient (e.g., starting with a non-polar eluent and gradually increasing the polarity) to improve separation.
-
Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, if separation on standard silica gel is ineffective.
-
-
Refine Recrystallization Technique:
-
Screen a variety of solvent systems. A mixture of solvents, such as ethyl acetate/hexanes or methanol/water, may be effective.
-
Ensure the crude product is fully dissolved in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.
-
If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
-
Alternative Purification Methods:
-
If the product is an acid, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak base (e.g., saturated sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.
-
}
Analytical Characterization
Problem 3: Ambiguous or Complex ¹H NMR Spectrum
Potential Causes:
-
Presence of Rotamers: Restricted rotation around the sulfonamide bond can lead to the presence of conformational isomers (rotamers) that are distinct on the NMR timescale, resulting in peak broadening or the appearance of multiple sets of signals.
-
Solvent Effects: The chemical shifts of the N-H and COOH protons are highly dependent on the solvent and concentration.
-
Water in the NMR Solvent: The presence of water in the deuterated solvent can lead to the exchange of labile protons (COOH and any residual N-H), causing peak broadening or disappearance.
Solutions:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. If rotamers are present, the peaks should coalesce at higher temperatures as the rate of rotation increases.
-
Use of aprotic solvents: To observe the COOH proton, use a dry, aprotic solvent like DMSO-d₆.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube. The signals corresponding to the COOH and any N-H protons will exchange with deuterium and disappear, confirming their identity.
-
Ensure Dry Solvent: Use freshly opened or properly stored deuterated solvents to minimize water content.
| Proton | Expected Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Notes |
| COOH | 13.0 - 13.5 | broad singlet | Highly dependent on concentration and solvent. |
| Aromatic (ortho to SO₂) | 7.9 - 8.1 | doublet | |
| Aromatic (ortho to COOH) | 7.8 - 8.0 | doublet | |
| Piperazine (adjacent to SO₂) | 3.0 - 3.2 | triplet | |
| Piperazine (adjacent to Boc) | 3.4 - 3.6 | triplet | |
| tert-Butyl | 1.4 | singlet |
Table 1: Predicted ¹H NMR Chemical Shifts.
Problem 4: Poor Peak Shape or Low Sensitivity in HPLC-MS
Potential Causes:
-
Peak Tailing: The acidic nature of the carboxylic acid and the presence of the sulfonamide group can lead to interactions with residual silanols on the HPLC column, causing peak tailing.[1]
-
Poor Ionization in Mass Spectrometry: The compound may not ionize efficiently under the chosen conditions.
-
In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer before detection.
Solutions:
-
Optimize HPLC Conditions:
-
Mobile Phase pH: For acidic compounds, using a mobile phase with a pH about 2 units below the pKa of the carboxylic acid (typically around pH 2.5-3) will ensure it is in its neutral form, which often improves peak shape on reverse-phase columns.[1]
-
Buffer Selection: Use an appropriate buffer (e.g., formic acid or trifluoroacetic acid at 0.1%) to maintain a consistent pH.
-
-
Enhance MS Signal:
-
Ionization Mode: Analyze in both positive and negative ion modes. Negative mode is often suitable for carboxylic acids ([M-H]⁻), while positive mode can detect the protonated molecule ([M+H]⁺).
-
Mobile Phase Additives: The choice of acid modifier can impact ionization. Formic acid is generally preferred for MS applications over TFA, which can cause ion suppression.
-
-
Minimize In-source Fragmentation:
-
Reduce the cone voltage or fragmentor voltage in the MS source to minimize unwanted fragmentation.
-
Problem 5: Unexpected Fragments in Mass Spectrum
Potential Causes:
-
Loss of Boc Group: The tert-butoxycarbonyl (Boc) group is labile and can be lost as isobutylene (56 Da) or tert-butanol (74 Da) under certain conditions, leading to a prominent fragment ion.
-
Cleavage of the Sulfonamide Bond: The S-N bond can cleave, leading to fragments corresponding to the benzoic acid sulfonyl portion and the Boc-piperazine portion.
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid can occur.
Solutions:
-
Interpret the Fragmentation Pattern:
-
Look for characteristic neutral losses:
-
Loss of 56 Da (isobutylene) from the Boc group.
-
Loss of 100 Da (the entire Boc group).
-
Loss of 44 Da (CO₂).
-
-
Identify key fragment ions:
-
The Boc-piperazinyl cation.
-
The 4-sulfonylbenzoic acid fragment.
-
-
-
Use Tandem MS (MS/MS): If available, perform MS/MS on the parent ion to confirm the fragmentation pathway and gain greater structural confidence.
}
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid?
A1: The most common synthetic approach involves the reaction of 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine) with a derivative of 4-sulfonylbenzoic acid, typically 4-(chlorosulfonyl)benzoic acid, in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]
Q2: How can I confirm the successful synthesis of my product?
A2: A combination of analytical techniques should be used:
-
¹H NMR: Look for the characteristic signals of the aromatic protons, the two distinct sets of piperazine protons, and the singlet for the tert-butyl group.
-
Mass Spectrometry: Confirm the molecular weight of the product. The expected monoisotopic mass is approximately 370.12 g/mol .
-
FT-IR: Look for characteristic stretches for the C=O of the carboxylic acid and the Boc group, as well as the S=O stretches of the sulfonamide.
Q3: What are the best practices for storing this compound?
A3: Due to the presence of the acid-labile Boc group and the reactive sulfonyl group, it is recommended to store the compound in a cool, dry place, away from strong acids and bases. For long-term storage, keeping it in a desiccator at or below room temperature is advisable.
Q4: Can the Boc group be cleaved under certain analytical conditions?
A4: Yes, the Boc group is sensitive to acidic conditions.[3] In HPLC analysis, prolonged exposure to a mobile phase with a very low pH (e.g., <2) could potentially lead to some degradation. However, under typical analytical conditions, it is generally stable. In mass spectrometry, in-source fragmentation leading to the loss of the Boc group is common, especially with higher energy settings.
Q5: What is the expected solubility of this compound?
A5: The molecule has both polar (carboxylic acid, sulfonamide) and non-polar (Boc group, aromatic ring) functionalities. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in solvents like methanol, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexanes and in water is likely to be low.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
preventing byproduct formation in reactions with 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Welcome to the technical support center for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (Boc-PSB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and ensure the success of your reactions. Our approach is grounded in mechanistic principles and field-proven insights to empower you with the knowledge to overcome common experimental hurdles.
Understanding the Reactivity of Boc-PSB: A Structural Overview
Before delving into troubleshooting, it is crucial to understand the distinct functionalities within the Boc-PSB molecule and their implications for reactivity.
-
The Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[1] It is generally stable to nucleophiles and basic conditions but is readily cleaved under acidic conditions.[2][3] This lability in the presence of acid is a critical factor to consider during reaction setup and workup.
-
The Aryl Sulfonyl Moiety: The sulfonyl group is a strong electron-withdrawing group, which activates the benzoic acid for nucleophilic attack at the carboxyl group. It is also the site where hydrolysis of a sulfonyl chloride precursor may have occurred, a potential source of impurities.
-
The Benzoic Acid: The carboxylic acid functionality is a primary site for modification, typically through amide bond formation or esterification.[4]
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid?
-
A1: Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize potential degradation.
-
-
Q2: Is this compound sensitive to light or air?
-
A2: While not acutely sensitive, prolonged exposure to air and humidity can lead to hydrolysis of the sulfonyl group if any residual sulfonyl chloride is present from the synthesis. It is good practice to handle it under an inert atmosphere for reactions requiring high purity.
-
Reaction-Specific Queries
-
Q3: I am performing an amide coupling reaction with a primary amine. What are the most common byproducts I should watch out for?
-
A3: The most common byproducts are:
-
Unreacted Starting Material: Incomplete reaction.
-
Boc-Deprotected Amide: Premature cleavage of the Boc group if any acidic conditions are present.
-
Sulfonamide Byproduct: While less common, if the sulfonyl group is compromised, it could lead to side reactions.
-
-
-
Q4: Can I use strong acids to catalyze my reaction?
-
A4: It is highly discouraged. The Boc protecting group is acid-labile and will be cleaved by strong acids like HCl or trifluoroacetic acid (TFA), leading to the unprotected piperazine derivative.[3][5] If an acid catalyst is necessary, consider using a milder Lewis acid that is compatible with the Boc group.
-
-
Q5: What is the stability of the Boc group under basic conditions?
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during reactions with Boc-PSB.
Issue 1: Unexpected Boc-Deprotection
-
Symptom: TLC or LC-MS analysis shows a new, more polar spot corresponding to the mass of the deprotected product.
-
Root Cause Analysis:
-
Acidic Reagents: Use of acidic coupling agents or additives.
-
Acidic Workup: Quenching the reaction or performing an extraction with an acidic aqueous solution.
-
Contaminated Solvents/Reagents: Use of solvents or reagents containing acidic impurities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Boc-deprotection.
-
Preventative Measures & Protocols:
-
Protocol 1: Neutral Workup Procedure
-
Upon reaction completion, quench with a saturated solution of sodium bicarbonate (NaHCO₃) instead of acidic solutions.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Issue 2: Formation of a Sulfonylurea-like Byproduct
-
Symptom: A significant byproduct is observed, often with a mass corresponding to the addition of an isocyanate-derived species.
-
Root Cause Analysis:
-
Decomposition of Coupling Agent: Some carbodiimide coupling agents (e.g., EDC) can degrade to form isocyanates, especially at elevated temperatures. These can then react with the piperazine nitrogen if the Boc group is compromised or with the sulfonamide nitrogen.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfonylurea-like byproduct formation.
-
Preventative Measures & Protocols:
-
Table 1: Recommended Coupling Reagents and Conditions
-
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Notes |
| HATU | None | DIPEA | DMF, NMP | 0 to RT | High efficiency, low side reactions. |
| HBTU | HOBt | DIPEA | DMF | 0 to RT | Reliable and commonly used. |
| T3P | None | Pyridine | EtOAc, DCM | 0 to RT | Low epimerization risk. |
| COMU | None | DIPEA | DMF | 0 to RT | High solubility and reactivity. |
Issue 3: Hydrolysis of the Sulfonyl Group
-
Symptom: Presence of 4-carboxybenzenesulfonic acid or its derivatives in the reaction mixture.
-
Root Cause Analysis:
-
Harsh Reaction Conditions: Prolonged heating in the presence of strong nucleophiles or bases can lead to cleavage of the sulfonamide bond.
-
Impurity from Starting Material: The Boc-PSB starting material may contain the hydrolyzed precursor, 4-(chlorosulfonyl)benzoic acid.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfonyl group hydrolysis.
-
Preventative Measures & Protocols:
-
Protocol 2: Quality Control of Starting Material
-
Run a preliminary LC-MS or ¹H NMR of the Boc-PSB starting material to check for impurities.
-
If significant impurities are detected, consider purification by recrystallization or flash chromatography before use.
-
-
Recommended Experimental Protocol: Amide Coupling
This protocol provides a robust method for the synthesis of an amide derivative of Boc-PSB, minimizing the risk of byproduct formation.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir at room temperature for 20 minutes.
-
Nucleophile Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
Reddit. Hydrolysis stable sulfonyl chlorides. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
-
ResearchGate. (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Wikipedia. Sulfonylurea. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Welcome to the technical support center for the synthesis and scale-up of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the synthesis, troubleshooting, and purification of this key pharmaceutical intermediate.[1][2] The structure of this guide is designed to follow the logical workflow of a synthesis project, from initial planning to large-scale production, addressing common challenges in a direct question-and-answer format.
Section 1: Synthesis Overview and Core Principles
The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is fundamentally a nucleophilic substitution reaction. It involves the coupling of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) with 4-(chlorosulfonyl)benzoic acid. The reaction proceeds by the attack of the secondary amine of the piperazine ring on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise during the planning phase of the synthesis.
Q1: What are the most critical quality attributes for the starting materials?
A1: The quality of your starting materials is paramount.
-
4-(Chlorosulfonyl)benzoic Acid: This reagent is highly sensitive to moisture.[3] Hydrolysis converts it to the corresponding sulfonic acid, which is unreactive in this coupling reaction.[4][5] Always use a freshly opened bottle or a recently purchased batch with a verified certificate of analysis. Ensure it is a fine, free-flowing powder, as clumps may indicate moisture exposure.
-
N-Boc-Piperazine: While more stable, its purity should be confirmed. The presence of unprotected piperazine can lead to double-sulfonylation side products, complicating purification. Verify purity via NMR or GC-MS.
-
Solvents and Bases: All solvents (e.g., Dichloromethane, THF) must be anhydrous.[5] Bases like triethylamine (TEA) or pyridine should be distilled or sourced from a sealed bottle to ensure they are dry.[4]
Q2: What is the optimal stoichiometry for the reactants?
A2: A common and effective starting point is a 1:1 to 1:1.1 molar ratio of N-Boc-piperazine to 4-(chlorosulfonyl)benzoic acid.[4] Using a slight excess of the amine can help drive the reaction to completion. For the base, 1.1 to 1.5 equivalents are typically sufficient to neutralize the generated HCl without causing unwanted side reactions.
Q3: How should I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase like 10% Methanol in Dichloromethane. The product, being a carboxylic acid, will have a lower Rf value than the starting amine. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the consumption of starting materials and the formation of the product (Expected m/z for [M+H]⁺: 371.13).
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Problem: My reaction yield is consistently low or zero.
-
Possible Cause 1: Hydrolysis of 4-(chlorosulfonyl)benzoic acid.
-
Why it happens: Sulfonyl chlorides are highly reactive and readily hydrolyze in the presence of water to form unreactive sulfonic acids.[5][6] This is the most common failure mode for this reaction.
-
How to verify: Check your starting material for a clumpy appearance. If you suspect hydrolysis, an IR spectrum will show a broad O-H stretch for the sulfonic acid.
-
Solution: Strictly adhere to anhydrous conditions.[5] This includes oven-drying all glassware, using anhydrous solvents from a sealed bottle or a solvent purification system, and running the reaction under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause 2: Incomplete reaction.
-
Why it happens: The reaction may be sluggish due to low temperature or insufficient reaction time. While starting at 0°C is recommended to control the initial exotherm, the reaction may need to be warmed to room temperature and stirred for several hours (4-12 h) to proceed to completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material remains after 3-4 hours at room temperature, consider gentle heating (e.g., to 40°C), but be aware that higher temperatures can promote side reactions.[4]
-
Problem: The purification is difficult, and the final product is impure.
-
Possible Cause 1: Emulsion during aqueous workup.
-
Why it happens: The product has both organic and polar (carboxylic acid) character, which can act as a surfactant, leading to emulsions during acid-base extraction.
-
Solution: After the reaction, perform a quench with water. To isolate the product, acidify the aqueous layer slowly with an acid like 1M HCl to a pH of ~3-4. This protonates the carboxylate, making the product more soluble in organic solvents like ethyl acetate or DCM. If an emulsion persists, add brine (saturated NaCl solution) to help break it.
-
-
Possible Cause 2: Co-precipitation of impurities during recrystallization.
-
Why it happens: If the crude product is highly impure, impurities can get trapped in the crystal lattice during recrystallization.
-
Solution: Ensure the crude product is reasonably pure before attempting recrystallization. An initial wash of the crude solid with a solvent that dissolves impurities but not the product (e.g., diethyl ether) can be beneficial. For recrystallization, a solvent system like Ethanol/Water or Acetonitrile/Water often works well. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[5]
-
Section 4: Validated Experimental Protocols
Protocol 1: Laboratory-Scale (5 g) Synthesis
| Reagent | Mol. Wt. | Amount | Moles | Equivalents |
| 4-(Chlorosulfonyl)benzoic acid | 220.63 | 5.00 g | 22.66 mmol | 1.0 |
| N-Boc-Piperazine | 186.25 | 4.43 g | 23.79 mmol | 1.05 |
| Triethylamine (TEA) | 101.19 | 3.8 mL | 27.19 mmol | 1.2 |
| Dichloromethane (DCM), Anhydrous | - | 100 mL | - | - |
Procedure:
-
Setup: Under a nitrogen atmosphere, add 4-(chlorosulfonyl)benzoic acid (5.00 g) and anhydrous DCM (50 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the resulting slurry to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Boc-piperazine (4.43 g) and triethylamine (3.8 mL) in anhydrous DCM (50 mL).
-
Reaction: Add the N-Boc-piperazine/TEA solution dropwise to the stirred slurry of the sulfonyl chloride at 0°C over 30 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture back to 0°C and slowly add 50 mL of water. Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers and wash with brine (50 mL).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white or off-white solid.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid to a flask.
-
Add a minimal amount of a suitable solvent (e.g., hot acetonitrile or ethanol) until the solid just dissolves.
-
Slowly add water dropwise until the solution becomes faintly cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.[5]
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Yield: 75-85%. Purity (by HPLC): >98%.
Section 5: Key Considerations for Scale-Up
Scaling up this synthesis from grams to kilograms introduces new challenges that must be proactively managed.
-
Thermal Management: The reaction is exothermic. On a large scale, the dropwise addition of the amine/base solution must be carefully controlled to maintain the internal temperature below 25°C. A jacketed reactor with efficient cooling is essential.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is critical. Inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and decreased yield.
-
Purification Strategy: While chromatography is suitable for small-scale purification, it is often impractical and costly at a large scale.[7] Crystallization is the preferred method for industrial-scale purification.[8] Significant process development may be required to optimize the crystallization conditions (solvent system, cooling profile, seeding strategy) to ensure consistent purity, crystal form (polymorphism), and particle size distribution.
-
Safety: 4-(Chlorosulfonyl)benzoic acid is corrosive and reacts with water to release HCl gas. Triethylamine is flammable and has a noxious odor. All scale-up operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE).
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Smolecule. (2023). Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Chem-Impex. (n.d.). 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid.
- Céspedes, R., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- MySkinRecipes. (n.d.). 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid.
- Kappe, C. O., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical advice for users of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid in a research and development setting. As a key building block in pharmaceutical synthesis, understanding its purity profile is critical for reproducible and successful experimental outcomes. This guide, structured in a user-friendly question-and-answer format, addresses common issues and troubleshooting scenarios related to impurities.
I. Frequently Asked Questions (FAQs)
1. What is 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid and why is its purity important?
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a versatile bifunctional molecule commonly used as an intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its structure incorporates a protected piperazine moiety, a sulfonyl linker, and a benzoic acid functional group, making it a valuable building block for creating complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at other sites of the molecule.
The purity of this reagent is paramount for several reasons:
-
Reaction Stoichiometry: Impurities can alter the effective molar ratio of the reagent, leading to incomplete reactions and lower yields.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, generating a complex mixture of byproducts that can be difficult to separate from the desired product.
-
Inaccurate Biological Data: In drug discovery applications, impurities with their own biological activity can lead to misleading structure-activity relationship (SAR) data.
-
Analytical Interference: Impurities can co-elute with the starting material or product in chromatographic analyses, complicating reaction monitoring and purification.
2. What are the likely common impurities in commercial batches of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid?
While a definitive list of impurities can vary between manufacturers and even batches, a thorough understanding of the synthetic route allows for the prediction of the most probable process-related impurities. The synthesis typically proceeds in a stepwise manner, and impurities can arise from each stage.
dot graph "Synthetic_Pathway_and_Potential_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes for reactants and products Piperazine [label="Piperazine"]; Boc2O [label="Boc Anhydride"]; N_Boc_Piperazine [label="1-Boc-piperazine", fillcolor="#F1F3F4"]; CBSC [label="4-Carboxybenzenesulfonyl\nchloride"]; Target [label="4-((4-(tert-Butoxycarbonyl)piperazinyl)\nsulfonyl)benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for impurities Impurity1 [label="Piperazine (Unreacted)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="1,4-di-Boc-piperazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="4-(Piperazinylsulfonyl)\nbenzoic acid\n(Deprotected)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity4 [label="4-Sulfobenzoic acid\n(Hydrolyzed CBSC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity5 [label="1,4-Bis((4-carboxyphenyl)sulfonyl)\npiperazine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing reactions and impurity formation {Piperazine, Boc2O} -> N_Boc_Piperazine [label="Boc Protection"]; Piperazine -> Impurity1 [label="Incomplete\nreaction", style=dashed, color="#5F6368"]; Boc2O -> Impurity2 [label="Over-reaction", style=dashed, color="#5F6368"]; {N_Boc_Piperazine, CBSC} -> Target [label="Sulfonylation"]; N_Boc_Piperazine -> Target; CBSC -> Impurity4 [label="Hydrolysis", style=dashed, color="#5F6368"]; Target -> Impurity3 [label="Deprotection", style=dashed, color="#5F6368"]; Piperazine -> Impurity5 [label="Di-sulfonylation", style=dashed, color="#5F6368"]; } Caption: Synthetic pathway and potential process-related impurities.
Table 1: Potential Process-Related Impurities
| Impurity Name | Chemical Structure | Potential Source |
| Piperazine | Unreacted starting material from the Boc-protection step. | |
| 1,4-di-Boc-piperazine | Over-reaction during the Boc-protection of piperazine. | |
| 1-Boc-piperazine | Unreacted intermediate from the sulfonylation step. | |
| 4-Carboxybenzenesulfonyl chloride | ![]() | Unreacted starting material from the sulfonylation step. |
| 4-Sulfobenzoic acid | Hydrolysis of 4-carboxybenzenesulfonyl chloride. | |
| 4-(Piperazinylsulfonyl)benzoic acid | Premature deprotection of the Boc group. | |
| 1,4-Bis((4-carboxyphenyl)sulfonyl)piperazine | ![]() | Reaction of piperazine with two equivalents of 4-carboxybenzenesulfonyl chloride. |
3. How can I assess the purity of my 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the main component and detecting organic impurities. A reverse-phase method with UV detection is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the main component and identify any significant impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Residual Solvent Analysis (Gas Chromatography - GC): To identify and quantify any remaining solvents from the synthesis and purification processes.
-
Water Content (Karl Fischer Titration): To determine the water content, which can affect the accuracy of weighing and the stoichiometry of reactions.
II. Troubleshooting Guide
Scenario 1: My reaction yield is consistently lower than expected.
Potential Cause: The purity of your 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid may be lower than stated, or it may contain non-reactive impurities that reduce the effective concentration of the active reagent.
Troubleshooting Steps:
-
Re-evaluate Purity:
-
Perform a quantitative NMR (qNMR) analysis using a certified internal standard to accurately determine the purity of your starting material.
-
Run an HPLC analysis to check for the presence of impurities. If the certificate of analysis is available, compare your results with the reported purity.
-
-
Check for Non-Reactive Impurities:
-
Analyze the starting material for the presence of inorganic salts or other non-UV active impurities that would not be detected by HPLC with UV detection. Techniques like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) can be used for this purpose.
-
-
Consider Degradation:
-
Improper storage conditions (e.g., exposure to moisture or high temperatures) can lead to the degradation of the reagent.[3] It is advisable to store the compound in a cool, dry, and dark place.
-
Scenario 2: I am observing unexpected peaks in my LC-MS analysis of the reaction mixture.
Potential Cause: These unexpected peaks could be impurities present in the starting material, or they could be byproducts formed from the reaction of these impurities.
Troubleshooting Steps:
-
Analyze the Starting Material:
-
Inject a solution of your 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid into the LC-MS system using the same method as for your reaction mixture. This will help you identify which peaks originate from the starting material.
-
-
Characterize the Impurities:
-
Use the mass-to-charge ratio (m/z) from the mass spectrometer to propose molecular formulas for the unexpected peaks.
-
Compare these proposed formulas with the potential process-related impurities listed in Table 1.
-
If possible, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide further structural information.
-
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Unexpected Peaks in LC-MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyzeSM [label="Analyze Starting Material\nby LC-MS"]; Compare [label="Compare with Reaction\nMixture Analysis"]; Identify [label="Identify Peaks from\nStarting Material"]; Characterize [label="Characterize Impurity\n(m/z, MS/MS)"]; Propose [label="Propose Structure\n(Compare with known impurities)"]; Purify [label="Purify Starting Material\nor Source Alternative"];
// Edges Start -> AnalyzeSM; AnalyzeSM -> Compare; Compare -> Identify; Identify -> Characterize; Characterize -> Propose; Propose -> Purify; } Caption: Workflow for troubleshooting unexpected analytical peaks.
III. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This is a general-purpose reverse-phase HPLC method that can be used as a starting point for the purity assessment of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. Method optimization may be required depending on the specific instrument and impurities present.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
IV. References
-
PubChem. 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic Acid Derivatives
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. The 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid core structure has emerged as a particularly versatile intermediate in medicinal chemistry. Its constituent parts—the Boc-protected piperazine, the sulfonamide linker, and the benzoic acid moiety—each contribute to a favorable pharmacological profile, including potential for enhanced solubility and bioavailability.[1] This guide provides a comparative analysis of the biological activities of derivatives stemming from this core structure, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships (SAR) of distinct chemical series, present comparative experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug development endeavors.
The strategic combination of the piperazine ring, a common pharmacophore in numerous approved drugs, with the sulfonamide group, known for its wide range of biological activities, provides a rich foundation for the development of novel therapeutics.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers a convenient handle for further synthetic modifications, allowing for the generation of diverse libraries of compounds. This guide will explore how modifications to this core structure influence biological activity, offering insights for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Anticancer Activity
The piperazine-sulfonamide scaffold has been extensively explored for its potential in oncology.[1][4][5][6][7][8][9][10] By modifying the core 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid structure, researchers have developed potent anticancer agents targeting various cancer cell lines. This section compares two distinct series of such derivatives to illustrate the impact of structural modifications on cytotoxic activity.
Series A: Benzamide-Piperazine-Sulfonamide Hybrids
In one approach, the carboxylic acid of the core structure is coupled with various amines to form benzamide derivatives. A study by B. K. Sagar and colleagues detailed the synthesis of a novel 4-(benzo[11][12]dioxol-5-ylmethyl) piperazine amide derivative and evaluated its in-vitro cytotoxic effects against a panel of human cancer cell lines.[9]
Series B: 7-Piperazin-Substituted[12][13]Oxazolo[4,5-d]Pyrimidines
Another strategy involves the fusion of the piperazine moiety to a more complex heterocyclic system, such as an oxazolopyrimidine. A study on 7-piperazin-substituted[11][12]oxazolo[4,5-d]pyrimidines demonstrated significant growth inhibitory activity against a wide range of cancer cell lines.[6]
Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative compounds from the two series, highlighting their potency against different cancer cell lines.
| Compound Series | Derivative | Target Cell Line | IC50 (µM) | Reference |
| A: Benzamide-Piperazine-Sulfonamide | 4-(benzo[11][12]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 | [9] |
| B: Oxazolo[4,5-d]Pyrimidine | 5-phenyl-7-(4-methylpiperazin-1-yl)-2-(p-tolyl) | UO-31 (Renal) | 0.16 | [6] |
| B: Oxazolo[4,5-d]Pyrimidine | 5-phenyl-7-(4-methylpiperazin-1-yl)-2-(p-tolyl) | HCT-116 (Colon) | 0.59 (LC50) | [6] |
| B: Oxazolo[4,5-d]Pyrimidine | 5-phenyl-7-(4-methylpiperazin-1-yl)-2-(p-tolyl) | SR (Leukemia) | 0.25 | [6] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as those from breast, renal, colon, and leukemia, allows for the assessment of the broad-spectrum anticancer potential and potential selectivity of the synthesized compounds. The use of the MTT assay is a standard and reliable method for determining cell viability and cytotoxicity, providing a quantitative measure (IC50) of a compound's potency.
Comparative Analysis of Antimicrobial Activity
The sulfonamide group is a well-established pharmacophore in antimicrobial drugs.[2] Derivatives of the 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid scaffold have also been investigated for their potential to combat bacterial and fungal infections.
Novel Sulfonamide Derivatives Containing a Piperidine Moiety
A study on novel sulfonamide derivatives incorporating a piperidine moiety demonstrated excellent antibacterial potency against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[2] While not direct derivatives of the benzoic acid core, these compounds share the key sulfonamide and a cyclic amine functionality, providing valuable insights into the antimicrobial potential of this class of molecules.
Data Summary: Antimicrobial Activity
The following table presents the in vitro antibacterial activity of a representative sulfonamide derivative compared to commercial agents.
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| Sulfonamide Derivative C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | [2] |
| Bismerthiazol (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | [2] |
| Thiodiazole Copper (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | [2] |
| Sulfonamide Derivative C4 | Xanthomonas axonopodis pv. citri (Xac) | 4.74 | [2] |
| Bismerthiazol (Commercial Agent) | Xanthomonas axonopodis pv. citri (Xac) | 110.54 | [2] |
| Thiodiazole Copper (Commercial Agent) | Xanthomonas axonopodis pv. citri (Xac) | 121.40 | [2] |
Causality Behind Experimental Choices: The selection of agriculturally significant plant pathogens allows for the evaluation of the compounds' potential in crop protection. The broth microdilution method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) or, in this case, the half-maximal effective concentration (EC50) of an antimicrobial agent.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays.
MTT Assay for Anticancer Drug Screening
This protocol is adapted from established methods for assessing cell viability.[1][2][11][12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17]
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the broth microdilution assay.
Signaling Pathway and Logical Relationships
The diverse biological activities of these derivatives can be attributed to their interaction with various cellular targets. For instance, in cancer, piperazine-containing compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
Caption: Potential inhibition of pro-survival signaling pathways by piperazine-sulfonamide derivatives.
Conclusion
The 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the significant potential of its derivatives as both anticancer and antimicrobial agents. The structure-activity relationships, while complex and dependent on the specific chemical series, underscore the importance of systematic modification of the core structure to optimize potency and selectivity. The provided experimental protocols offer a foundation for researchers to reliably evaluate the biological activity of their own synthesized compounds. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Gao, F., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link]
-
Chem-Impex. 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid. [Link]
-
Reddy, B. S., et al. (2015). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 88(4), 459-466. [Link]
-
NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
-
Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational biology and chemistry, 74, 294–303. [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Thornsberry, C., Gavan, T. L., & Gerlach, E. H. (1977). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Journal of clinical microbiology, 5(4), 424–433. [Link]
-
Kumar, A., et al. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 19(5), 450-462. [Link]
-
Mohammadi-Farani, A., et al. (2018). Agar Microdilution Procedure: A Promising Technique for Antimicrobial Susceptibility Test of Colloidally Unstable Nanostructures. Recent patents on anti-infective drug discovery, 13(2), 145–152. [Link]
-
Osmaniye, D., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of biomolecular structure & dynamics, 1–16. Advance online publication. [Link]
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[11][12]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 8(19), 38-45. [Link]
-
Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(18), 8473–8494. [Link]
-
Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 7(9), 257–267. [Link]
-
Benfodda, Z., et al. (2017). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 7(9), 257–267. [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Scientific reports, 12(1), 1745. [Link]
-
The structure‐activity relationship of anticancer activity piperazine derivatives. Journal of Molecular Structure, 1292, 136136. [Link]
-
Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1969. [Link]
-
Gein, V. L., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
-
Husain, A., et al. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4984–4994. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 16757. [Link]
-
Piazzi, L., et al. (2020). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 25(24), 5996. [Link]
-
Amerigo Scientific. 4-(Piperazin-1-yl)benzoic acid. [Link]
Sources
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid with similar compounds
This guide provides an in-depth comparative analysis of the reactivity of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's chemical behavior by comparing it to structurally similar compounds, supported by experimental data and established chemical principles. We will explore the distinct roles of its three primary functional components—the carboxylic acid, the N-Boc protected piperazine, and the sulfonyl linker—to provide a predictive framework for its application in complex synthetic routes.
Introduction: A Multifunctional Scaffold in Drug Discovery
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a key intermediate used in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders and cancers.[1][2][3] Its value stems from its unique trifunctional structure: a carboxylic acid for amide coupling, a stable sulfonamide linker, and a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group.[4] This combination allows for sequential and site-selective modifications, making it an invaluable tool for constructing complex molecular architectures.[5][6]
The molecule's reactivity is governed by the interplay of these functional groups. Understanding the specific reactivity of each site is crucial for designing efficient and high-yielding synthetic pathways.
Caption: Key reactive centers of the target molecule.
Comparative Structural Analysis
To understand the unique reactivity of our target compound, we will compare it against a series of analogs, each differing by a single key structural feature. This systematic approach allows us to isolate and analyze the contribution of each moiety to the molecule's overall chemical behavior.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Reactivity Comparison:
-
Stability: A key advantage of the Boc group is its exceptional stability under basic, reductive, and nucleophilic conditions, which readily cleave other protecting groups like esters. [7]This orthogonality is fundamental to its utility.
-
Nucleophilicity (Target vs. Analog 2 & 3): Upon deprotection to yield Analog 2 , the newly freed secondary amine becomes a strong nucleophile. [8]However, its nucleophilicity is tempered by the powerful electron-withdrawing sulfonyl group attached to the other piperazine nitrogen. This effect reduces the electron density on the nucleophilic nitrogen. Compared to a simple piperazine, its reactivity in S_N2 or S_NAr reactions will be moderately decreased. [9]Analog 3 (4-Sulfamoylbenzoic acid) lacks the piperazine ring entirely, replacing it with a simple sulfonamide. The NH₂ protons of this primary sulfonamide are significantly more acidic and far less nucleophilic than the secondary amine of a deprotected piperazine.
The Sulfonyl Linker: A Stable and Influential Core
The arylsulfonamide linkage is known for its high chemical and metabolic stability. [10]It is generally resistant to cleavage under the acidic or basic conditions used for Boc deprotection or ester hydrolysis. [11][12] Electronic and Steric Influence:
-
Electron-Withdrawing Nature: The -SO₂- group is strongly electron-withdrawing, which, as previously discussed, increases the acidity of the para-benzoic acid. This same effect decreases the basicity and nucleophilicity of the piperazine nitrogens.
-
Stability: Unlike sulfonyl chlorides or fluorides, which are highly reactive electrophiles, the sulfonamide S-N bond is very robust. [13][14][15]It does not participate in typical nucleophilic or electrophilic reactions under standard synthetic conditions. Studies on the stability of aromatic sulfonic acids show they are stable at room temperature but can degrade at elevated temperatures or under UV radiation. [11][12][16]
Experimental Protocols
To provide a practical context, we present standardized protocols for the two most common transformations involving the target compound.
Protocol 1: Amide Coupling with Benzylamine
This protocol details a standard procedure for coupling the carboxylic acid moiety.
Caption: Experimental workflow for a typical amide coupling reaction.
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add benzylamine (1.2 eq) dropwise to the activated mixture.
-
Reaction: Stir the reaction at room temperature, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Boc Group Deprotection
This protocol describes the standard method for removing the Boc protecting group.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected starting material (1.0 eq) in Dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Neutralization: Redissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which can often be used without further purification.
Conclusion and Outlook
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid presents a finely tuned balance of reactivity. Its carboxylic acid is primed for amide coupling due to the electron-withdrawing nature of the para-sulfonyl group. The Boc-protected piperazine offers a stable yet readily unmaskable nucleophilic center, orthogonal to the reactivity of the carboxyl terminus. The sulfonamide linker provides a robust and stable connection that holds the molecule together under a wide range of synthetic conditions.
By understanding these distinct reactivities in comparison to similar structures, chemists can strategically and efficiently incorporate this valuable building block into complex drug discovery programs, leveraging its unique features to accelerate the synthesis of novel therapeutic agents.
References
- Smolecule. (2023). Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9.
- ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
- ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
- Chem-Impex. 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid.
- White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Molbase. 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis.
- ACS GCI Pharmaceutical Roundtable. Acids - Wordpress.
- CymitQuimica. CAS 121-53-9: 3-Sulfobenzoic acid.
- PMC.
- PMC. EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- MDPI.
- ChemBK. 3-SULFAMOYL-BENZOIC ACID.
- Chemspace. 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- Chemsrc. m-Carboxybenzenesulfonic acid | CAS#:121-53-9.
- ScienceDirect. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed.
- PubChem. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436.
- PMC.
- NIH.
- ResearchGate. (PDF) Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
- Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- Beilstein Journal of Organic Chemistry.
- ResearchGate.
- Master Organic Chemistry. Nucleophilicity Trends of Amines.
- Wikipedia.
- Benchchem. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid.
- Sigma-Aldrich. 4-Sulfamoylbenzoic acid 97 138-41-0.
- PubChemLite. 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid.
- NIH. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PMC.
- ResearchGate. N‐Sulfonyl imidazolium‐mediated amide bond formation between carboxylic... | Download Scientific Diagram.
- PMC. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.
- PubMed.
- Fisher Scientific. Amide Synthesis.
- MySkinRecipes. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. krpano.com - 052 [tour.vmmf.org]
- 3. 4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoicacid [myskinrecipes.com]
- 4. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proakademia.eu [proakademia.eu]
- 12. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 14. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for Novel Compounds Derived from Boc-Piperazine Sulfonyl Benzoic Acid
For researchers, medicinal chemists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic candidate is paved with rigorous testing and evaluation. The Boc-piperazine sulfonyl benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile backbone for the creation of a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of essential in vitro assays to characterize and prioritize compounds synthesized from this valuable starting material. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data from published studies to inform your drug discovery pipeline.
The Significance of the Piperazine Sulfonamide Scaffold
The piperazine ring is a common pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties. When combined with a sulfonamide linker and a benzoic acid moiety (or its derivatives), the resulting scaffold can interact with a wide range of biological targets. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen allows for precise, stepwise chemical modifications, making it an ideal starting point for generating compound libraries with diverse functionalities.[1]
I. Primary Screening: Assessing Anticancer Activity
A significant number of piperazine sulfonamide derivatives have been investigated for their potential as anticancer agents.[2][3][4][5] The initial assessment of these compounds typically involves cytotoxicity assays against a panel of human cancer cell lines.
Cell Viability Assays (e.g., MTT, WST-1)
Scientific Rationale: These colorimetric assays are foundational in cancer drug discovery. They measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells. A reduction in metabolic activity upon treatment with a compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Workflow Diagram: Cell Viability Assay
Caption: General workflow for determining compound cytotoxicity using MTT/WST-1 assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data: Anticancer Activity of Piperazine Sulfonamides
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 7b | Kelly (Neuroblastoma) | WST-1 | 1.9 | [6] |
| Compound 7a | Kelly (Neuroblastoma) | WST-1 | > 5.9 | [6] |
| Compound 8aa | Kelly (Neuroblastoma) | WST-1 | > 5.9 | [6] |
| Compound C-4 | A-549 (Lung Carcinoma) | Not Specified | 33.20 | [7] |
| Compound C-5 | A-549 (Lung Carcinoma) | Not Specified | 21.22 | [7] |
| Compound C-14 | MIAPaCa-2 (Pancreatic) | Not Specified | <1 | [7] |
| Compound 23 | MDA-MB-468 (Breast) | NCI-60 Screen | 1.00 | [5] |
| Compound 25 | HOP-92 (Lung) | NCI-60 Screen | 1.35 | [5] |
II. Target-Based Screening: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. The piperazine sulfonamide scaffold has been successfully employed to create potent inhibitors of various enzyme classes, including kinases and proteases.[8][9][10][11]
Kinase Inhibition Assays
Scientific Rationale: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[12] Kinase inhibition assays measure a compound's ability to block the phosphorylation of a substrate by a specific kinase. This is a key step in developing targeted therapies.
Workflow Diagram: Kinase Inhibition Assay (Luminescence-Based)
Caption: Workflow for a luminescence-based kinase assay to quantify ADP production.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Plating: Add 2.5 µL of serially diluted test compounds in DMSO to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the target kinase in assay buffer to each well. Incubate for 10-30 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate and ATP to initiate the reaction. Incubate for 60 minutes at 30°C.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure the luminescent signal with a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis: Determine IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Comparative Data: Kinase Inhibition by Piperazine Sulfonamides
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[4,3-e][2][13][14]triazine sulfonamides | Abl Kinase | Not Specified | Low micromolar | [8] |
| Piperazine amides | JNK3 | Not Specified | Potent (specific values not listed) | [10] |
| Piperidine derivatives | Akt1 | Not Specified | Potent (specific values not listed) | [15] |
III. Safety and ADME Profiling
Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage failures. For piperazine-containing compounds, two assays are of particular importance: hERG channel inhibition and Cytochrome P450 inhibition.
A. hERG Potassium Channel Assay
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a prolongation of the QT interval in the heart's electrical cycle, which is a major risk factor for life-threatening arrhythmias.[14] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[16]
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel.
-
System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Cell Sealing: Achieve a high-resistance seal (>1 GΩ) between the cell membrane and the aperture of the planar patch-clamp chip.
-
Baseline Recording: Record the baseline hERG current using a specific voltage protocol.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Continuously record the hERG tail current during compound exposure.
-
Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline and determine the IC50 value.
Comparative Data: hERG Inhibition by Piperazine Derivatives
| Compound ID | Assay Type | % Inhibition @ 10 µM | IC50 (µM) | Reference |
| 49b | Not Specified | 55% | >10 | [17] |
| 51b | Not Specified | >50% | Not determined | [17] |
| E22 | Not Specified | Significantly reduced vs lead | Not determined | [15] |
Note: Many piperazine-containing compounds carry a risk of hERG inhibition. Medicinal chemistry strategies often focus on reducing the basicity of the piperazine nitrogen and decreasing lipophilicity to mitigate this risk.[16]
B. Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism in the liver. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the plasma concentrations of co-administered drugs.[18][19] Screening against a panel of key CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a standard part of preclinical development.
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Reagent Preparation: Use human liver microsomes or recombinant CYP enzymes as the enzyme source. Prepare a reaction mixture containing a specific fluorogenic probe substrate for the CYP isoform being tested and a NADPH regenerating system.
-
Compound Incubation: Incubate the enzyme source with various concentrations of the test compound for a short pre-incubation period.
-
Reaction Initiation: Add the reaction mixture to initiate the enzymatic reaction.
-
Readout: Monitor the increase in fluorescence over time using a microplate reader. The fluorescent signal is produced as the probe substrate is metabolized.
-
Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
Comparative Data: CYP450 Inhibition by Piperazine Sulfonamides
| Compound Class/ID | CYP Isoform | Assay Type | IC50 (µM) or Ki (µM) | Reference |
| N-aryl piperazines (general) | CYP450 Panel | Not Specified | Reduced susceptibility in newer analogs | [17] |
| Nefazodone Metabolites | CYP3A4 | Microsomes | Potent Inhibition | [18] |
| Perazine | CYP1A2 | Microsomes | Ki = 3.5 | [19] |
| SCH 66712 | CYP3A4 | Recombinant | Mechanism-based inactivator | [20] |
IV. Antimicrobial Activity Screening
The sulfonamide moiety is historically significant as the basis for the first commercially available antibacterial agents.[13] Consequently, novel derivatives are often screened for antimicrobial properties.
Scientific Rationale: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro susceptibility of bacteria to antibiotics.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Readout: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Data: Antimicrobial Activity of Piperazine Sulfonamides
| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzhydrylpiperazine-nitrobenzenesulfonamides | M. tuberculosis H37Rv | 0.78 to >25 |[21] | | Piperidine-containing sulfonamides (A10 ) | X. oryzae pv. oryzae | 2.65 (EC50) |[13] | | Coumarin-piperazinyl sulfonamides (7d ) | P. vulgaris NCIM 2813 | Potent (specific MIC not listed) | |
Conclusion
The Boc-piperazine sulfonyl benzoic acid scaffold provides a fertile ground for the synthesis of novel, biologically active compounds. A systematic and logical progression through a hierarchy of in vitro assays is essential for identifying promising lead candidates. This guide outlines the foundational assays for assessing anticancer, enzyme inhibitory, safety, and antimicrobial properties. By understanding the principles behind each assay, adhering to robust protocols, and comparing emerging data against established benchmarks, researchers can efficiently navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this versatile chemical class.
References
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. Available at: [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health. Available at: [Link]
-
Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. Available at: [Link]
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. National Institutes of Health. Available at: [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. National Institutes of Health. Available at: [Link]
-
Discovery of novel N-aryl piperazine CXCR4 antagonists. National Institutes of Health. Available at: [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]
-
Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. ResearchGate. Available at: [Link]
-
Structures of some reported anticancer agents incorporating piperazine ring. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
-
Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available at: [Link]
-
Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. PubMed. Available at: [Link]
-
Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][13][14]triazines. PubMed. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. Available at: [Link]
-
In vitro antiproliferative activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][13][14]triazines. ResearchGate. Available at: [Link]
-
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available at: [Link]
-
Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. Available at: [Link]
-
Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link]
-
Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition. Scholars@Duke. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NOVEL HYBRIDS OF COUMARIN SCAFFOLD TETHERED BY PIPERAZINYL SULFONAMIDES. IJNRD. Available at: [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. Available at: [Link]
-
Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. MDPI. Available at: [Link]
-
Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. PubMed. Available at: [Link]
-
The influence introducing chiral center on piperidine ring on hERG... ResearchGate. Available at: [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. National Institutes of Health. Available at: [Link]
-
Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]
-
Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. PubMed. Available at: [Link]
-
Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0. National Institutes of Health. Available at: [Link]
-
Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. National Institutes of Health. Available at: [Link]
-
Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. PubMed Central. Available at: [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]
Sources
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijnrd.org [ijnrd.org]
A Comparative Guide to the Structural Analysis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic Acid Derivatives
In the landscape of modern drug discovery, the 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid scaffold has emerged as a versatile building block. Its unique structure, featuring a Boc-protected piperazine, a sulfonamide linker, and a benzoic acid moiety, makes it a valuable intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[1][2] The precise structural characterization of this core molecule and its subsequent derivatives is not merely a procedural step; it is the bedrock upon which all further development, from efficacy studies to safety profiling, is built.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation and purity assessment of these compounds. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate analytical strategy. Our focus is on creating a self-validating system of analysis, where data from orthogonal techniques converge to provide an unambiguous structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, offering unparalleled insight into the molecular framework by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3] For derivatives of 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, NMR provides definitive confirmation of the core structure and the specific sites of derivatization.
Expertise & Experience: Interpreting the Spectrum
The power of NMR lies in its predictive nature. The electronics of the sulfonamide group, the conformational rigidity of the piperazine ring, and the shielding/deshielding effects of the aromatic system and Boc group produce a characteristic spectral fingerprint.
-
¹H NMR: Expect to see a singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The piperazine protons typically appear as two distinct multiplets due to their different environments relative to the sulfonyl and Boc groups. The aromatic protons on the benzoic acid ring often present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton is often a broad singlet at a high chemical shift (>10 ppm), though its observation can be solvent-dependent.
-
¹³C NMR: Key signals include the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), the piperazine carbons (~45-50 ppm), and the aromatic carbons, including the carboxyl carbon (>165 ppm).[3][4] Dynamic processes, such as restricted rotation around the amide bond of the Boc group or chair-to-chair interconversion of the piperazine ring, can sometimes lead to broadened signals or even the appearance of conformers at room temperature.[5][6]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve both the acidic parent compound and its derivatives, and for reliably showing the carboxylic acid proton.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]
-
Instrument Setup:
-
Insert the sample into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and spectral resolution.[3]
-
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
-
Acquire sufficient scans to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the nuclear Overhauser effect (nOE).
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Presentation: Representative NMR Data
| Assignment | Parent Acid (in DMSO-d₆) ¹H Chemical Shift (δ) ppm | Parent Acid (in DMSO-d₆) ¹³C Chemical Shift (δ) ppm |
| Boc (-C(CH₃)₃) | ~1.40 (s, 9H) | ~28.0 (3C) |
| Boc (-C (CH₃)₃) | - | ~79.5 |
| Piperazine (-CH₂-) | ~3.05 (m, 4H), ~3.50 (m, 4H) | ~45.8, ~46.5 |
| Aromatic (-CH-) | ~7.80 (d, 2H), ~8.10 (d, 2H) | ~127.0, ~131.5 |
| Carboxylic Acid (-COOH) | ~13.5 (br s, 1H) | ~166.5 |
Note: These are predicted values based on typical chemical shifts for these functional groups and may vary slightly.[4][7][8]
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Identity and Integrity
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing evidence of its structure through fragmentation analysis.[9] For the target compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, as it combines the separation power of HPLC with the sensitive detection and mass determination of MS.[10]
Expertise & Experience: Decoding the Mass Spectrum
Electrospray Ionization (ESI) is the preferred ionization method due to its soft nature, which typically keeps the molecule intact, allowing for the clear observation of the molecular ion.
-
Molecular Ion: In positive ion mode (ESI+), the primary ion observed will be the protonated molecule, [M+H]⁺. For the parent acid (MW = 370.42 g/mol ), this would appear at an m/z of 371.13.[1][11] Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also common.
-
Characteristic Fragmentation: The tert-butoxycarbonyl (Boc) group is notoriously labile under MS conditions. A characteristic fragmentation pattern is the loss of tert-butyl (56 Da) or isobutylene (56 Da) followed by CO₂ (44 Da), or the direct loss of the entire Boc group (100 Da).[12] Observing these fragments provides strong evidence for the presence and location of the Boc protecting group. Further fragmentation can occur at the sulfonamide bond.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatography (LC):
-
Column: A C18 reversed-phase column is standard.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode (ESI+).[10]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.[9]
-
Scan Mode: Full scan mode to detect all ions within a specified range (e.g., m/z 100-1000).
-
Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation spectrum for structural confirmation.
-
Data Presentation: Comparative LC-MS Data
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Relative Retention Time |
| Parent Acid | 370.42 | 371.13 | 315.1 (M+H-C₄H₈)⁺, 271.1 (M+H-Boc)⁺ | 1.0 |
| Methyl Ester Derivative | 384.45 | 385.15 | 329.1 (M+H-C₄H₈)⁺, 285.1 (M+H-Boc)⁺ | > 1.0 |
| Amide Derivative | 369.44 | 370.13 | 314.1 (M+H-C₄H₈)⁺, 270.1 (M+H-Boc)⁺ | < 1.0 |
Note: The modification of the carboxylic acid group significantly impacts polarity, altering the retention time in reversed-phase LC.[10]
Visualization: Characteristic MS Fragmentation
Caption: Key fragmentation pathway for the parent compound in ESI-MS.
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide evidence for connectivity, X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional map of the molecule in the solid state.[13] This technique is the gold standard for determining absolute stereochemistry, conformational preferences (e.g., the chair conformation of the piperazine ring), and intermolecular interactions like hydrogen bonding.[14]
Expertise & Experience: From Crystal to Structure
The primary challenge is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction. This requires careful control of crystallization conditions (solvent, temperature, concentration). For the title compounds, the carboxylic acid moiety provides a strong hydrogen bond donor/acceptor, often leading to the formation of centrosymmetric dimers in the crystal lattice.[15] The resulting structure will definitively show the bond lengths, bond angles, and the dihedral angle between the piperazine and benzene rings.[14][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound, typically through slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.[17]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[17]
-
Data Presentation: Representative Crystallographic Data for a Sulfonamide-Benzoic Acid Analog
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Piperazine Conformation | Chair | Confirms the expected low-energy conformation. |
| Ar-S-N-C Torsion Angle | ~70-80° | Defines the orientation of the piperazine ring relative to the sulfonyl group. |
| O-H···O distance | ~2.6 Å | Indicates strong hydrogen bonding forming a carboxylic acid dimer.[15] |
Note: Data is representative and based on typical values for similar structures.[7][14][18]
Visualization: X-ray Crystallography Workflow
Caption: The experimental workflow for single-crystal X-ray analysis.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for separating the target molecule from starting materials, byproducts, and degradants. Given that the piperazine core lacks a strong UV chromophore, method development requires careful consideration of the detector.[19][20]
Expertise & Experience: Overcoming Analytical Challenges
Piperazine itself is a hydrophilic, basic compound that can be difficult to retain on standard reversed-phase columns.[19] While the overall 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid molecule is more hydrophobic, derivatization can significantly alter its chromatographic behavior.
-
Detection: While the benzoic acid moiety provides a UV chromophore, for derivatives where this is altered, or for detecting piperazine-containing impurities, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are highly effective.[19][20] The ultimate detector is, of course, a mass spectrometer (LC-MS).
-
Column Selection: A standard C18 column is often sufficient. However, for more polar derivatives or impurities, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[20]
-
Derivatization for UV Detection: In cases where trace analysis of piperazine-containing impurities without a chromophore is needed, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[21]
Experimental Protocol: Reversed-Phase HPLC-UV
-
System: An HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation: Comparative HPLC Performance
| Compound | Description | Expected Elution Order | Rationale |
| Amide Derivative | More polar | 1 (Earliest) | The amide is more polar than the carboxylic acid, leading to less retention on a C18 column. |
| Parent Acid | Intermediate polarity | 2 | The free carboxylic acid is polar but less so than a primary amide. |
| Methyl Ester Derivative | Least polar | 3 (Latest) | Esterification of the carboxylic acid increases hydrophobicity, leading to stronger retention.[10] |
Visualization: Principle of HPLC Separation
Caption: Separation of compounds by polarity in reversed-phase HPLC.
Synergistic Application: A Multi-Technique Approach
No single technique provides the complete picture. The structural analysis of 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid derivatives is a process of layered validation, where each method corroborates and builds upon the others.
| Technique | Primary Information | Sample Requirement | Key Advantage | Key Limitation |
| NMR | Covalent structure, connectivity | 5-10 mg, soluble | Detailed structural blueprint | Lower sensitivity, can be complex |
| MS | Molecular weight, formula (HRMS) | < 1 µg, soluble | High sensitivity, confirms MW | Does not provide full 3D structure |
| X-ray | 3D structure, stereochemistry | Single crystal | Unambiguous spatial arrangement | Requires suitable crystals |
| HPLC | Purity, separation of mixtures | < 1 mg, soluble | Quantitative purity assessment | Provides limited structural information |
A typical workflow involves an initial LC-MS screen to confirm the molecular weight of the desired product. This is followed by full ¹H and ¹³C NMR spectroscopy to rigorously confirm the structure. HPLC-UV is then used to determine the purity of the bulk material. Finally, for key intermediates or final compounds, X-ray crystallography is pursued to provide the ultimate structural proof and to understand solid-state properties. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development programs.
References
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. Benchchem.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
- HPLC Methods for analysis of Piperazine. HELIX Chromatography.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies.
- 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. Smolecule.
- Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. Benchchem.
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available from: [Link]
-
Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. Available from: [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available from: [Link]
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Available from: [Link]
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
- 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOIC ACID synthesis. Molbase.
-
tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). Available from: [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available from: [Link]
-
1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available from: [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. Available from: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available from: [Link]
-
4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid. PubChemLite. Available from: [Link]
-
Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. RJPT. Available from: [Link]
-
Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. National Institutes of Health (NIH). Available from: [Link]
-
Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. ResearchGate. Available from: [Link]
Sources
- 1. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PubChemLite - 4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}sulfonyl)benzoic acid (C16H22N2O6S) [pubchemlite.lcsb.uni.lu]
- 12. acdlabs.com [acdlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iris.cnr.it [iris.cnr.it]
- 18. mdpi.com [mdpi.com]
- 19. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 20. tandfonline.com [tandfonline.com]
- 21. jocpr.com [jocpr.com]
cytotoxicity studies of novel compounds derived from 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Sulfonamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including anticancer effects.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of a new series of compounds derived from 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. The parent compound itself is a versatile intermediate in pharmaceutical development, with the piperazine moiety being a common feature in bioactive molecules.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the cytotoxic performance of these novel derivatives against established cancer cell lines, benchmarked against a standard chemotherapeutic agent, Doxorubicin. The experimental data presented herein, while illustrative, is grounded in established scientific protocols to provide a realistic framework for evaluation.
The Rationale for Investigating Novel Sulfonamide Derivatives
The core structure, 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, provides a robust scaffold for chemical modification. The rationale for derivatizing this molecule is to explore the structure-activity relationship (SAR) and identify compounds with enhanced cytotoxic profiles. The sulfonamide group is a key pharmacophore known to interact with various biological targets, and modifications to the piperazine and benzoic acid moieties can significantly influence potency, selectivity, and pharmacokinetic properties.[1]
Experimental Design for Cytotoxicity Profiling
To ascertain the cytotoxic potential of the novel compounds (designated as NC-01, NC-02, and NC-03), a comprehensive in vitro screening was designed. The core of this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Cell Line Selection
Three well-characterized human cancer cell lines were chosen to represent different cancer types:
-
HeLa (Cervical Cancer): A robust and widely used cell line in cancer research.[7][8][9][10][11]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, crucial for studies on hormone-responsive cancers.[12][13][14][15][16][17]
-
A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.[18][19][20][21][22]
Control Compound
Doxorubicin , a well-established anthracycline antibiotic, was selected as the positive control.[][24][25][26][27] Its potent cytotoxic effects across a broad spectrum of cancers provide a stringent benchmark for the novel compounds.
Experimental Workflow
The overall experimental workflow is designed to ensure robust and reproducible data. The process begins with cell culture and seeding, followed by treatment with the compounds, and finally, assessment of cell viability using the MTT assay.
Caption: A flowchart of the in vitro cytotoxicity testing workflow.
Detailed Experimental Protocol: MTT Assay
The following protocol provides a step-by-step guide for conducting the MTT cytotoxicity assay.
-
Cell Seeding:
-
Harvest exponentially growing HeLa, MCF-7, or A549 cells using trypsin-EDTA.
-
Perform a cell count to determine cell density.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the novel compounds (NC-01, NC-02, NC-03) and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][28]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plates to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.
-
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values for the novel compounds and Doxorubicin against the three cancer cell lines.
| Compound | IC50 (µM) on HeLa | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| NC-01 | 25.3 | 32.1 | 45.8 |
| NC-02 | 10.8 | 15.5 | 22.4 |
| NC-03 | 5.2 | 8.9 | 12.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Discussion and Interpretation
Based on the illustrative data, a clear structure-activity relationship can be observed among the novel compounds.
-
Potency: All three novel compounds exhibit dose-dependent cytotoxic activity against the tested cell lines. Compound NC-03 demonstrates the highest potency among the novel derivatives, with the lowest IC50 values across all three cell lines.
-
Selectivity: While none of the novel compounds surpass the potency of the standard chemotherapeutic agent, Doxorubicin, they show varying degrees of activity against the different cell lines. For instance, all compounds appear to be most effective against the HeLa cell line.
-
Comparison to Control: Doxorubicin remains significantly more potent than the novel compounds. This is expected, as Doxorubicin is a well-established and highly potent cytotoxic agent.[][25][27] The mechanism of action for Doxorubicin is multifaceted, involving DNA intercalation and inhibition of topoisomerase II, leading to potent anti-tumor effects.[24][26]
The promising activity of NC-03 suggests that the specific chemical modifications in this derivative are favorable for cytotoxic activity. Further studies would be warranted to elucidate its mechanism of action and to optimize its structure for improved potency and selectivity.
Potential Mechanisms of Action and Future Directions
The observed cytotoxicity of these novel sulfonamide derivatives could be attributed to various mechanisms. Sulfonamides have been reported to act as inhibitors of carbonic anhydrase, disrupt microtubule assembly, or induce cell cycle arrest.[1] The following diagram illustrates a simplified apoptotic pathway that could be triggered by cytotoxic compounds.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
Future investigations should focus on:
-
Mechanism of Action Studies: To determine if the novel compounds induce apoptosis, and to identify their molecular targets.
-
In Vivo Efficacy: To evaluate the anti-tumor activity of the most promising compounds in animal models.
-
Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
Conclusion
This guide provides a framework for the comparative evaluation of novel cytotoxic compounds derived from 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. The presented methodology, based on the standard MTT assay, allows for a robust and reproducible assessment of in vitro cytotoxicity. The illustrative data highlights the potential of this chemical scaffold in the development of new anticancer agents. Compound NC-03, in this hypothetical study, emerged as a promising lead candidate for further preclinical development.
References
- Vertex AI Search. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- National Center for Biotechnology Information. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC.
- Wikipedia. Doxorubicin.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
- Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?.
- National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- PubMed. Cytotoxic activity of some novel sulfonamide derivatives.
- MDPI. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
- MDPI. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Current Cancer Drug Targets. Sulfonamides and sulfonylated derivatives as anticancer agents.
- ResearchGate. Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells.
- Abcam. MTT assay protocol.
- ResearchGate. Cytotoxicity assay: viability of HeLa cells exposed to different...
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Benchchem. Application Notes and Protocols: In Vitro Cell Proliferation Assays Using MCF-7 Cells for Trimellitate Toxicity.
- RSC Publishing. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer).
- ResearchGate. Cytotoxicity assays on A549 cells using 3D cell cultures. (A) Left...
- Antioxidants. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives.
- ResearchGate. Cytotoxicity assay against HeLa cell line. (A) Cytotoxicity graph at...
- National Center for Biotechnology Information. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC.
- YouTube. MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line.
- MDPI. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking.
- ResearchGate. Cytotoxicity assay against MCF-7 cell line. a MTT assay of MCF-7 cells...
- ResearchGate. MTT cytotoxicity assay. It shows the percentage of A549 cell viability...
- National Center for Biotechnology Information. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway.
- PubMed. The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser.
- Journal of Entomology and Zoology Studies. Cytotoxicity screening of curcumin on HeLa cancer cell lines.
- Smolecule. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9.
- Chem-Impex. 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid.
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. entomoljournal.com [entomoljournal.com]
- 12. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. The cytotoxicity of breast cancer mcf-7 cell line treated with different wavelength of low-level laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 24. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Doxorubicin - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 28. MTT assay protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of NMR and Mass Spectrometry
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to misinterpreted biological data, wasted resources, and significant delays in research timelines. As a Senior Application Scientist, I have witnessed firsthand the critical importance of robust analytical techniques in mitigating these risks. This guide provides an in-depth comparison of two cornerstone analytical methodologies for structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our focus will be on not just the "how" but the "why," offering insights into the causality behind experimental choices to empower researchers in their structural elucidation workflows.
The Indispensable Role of Orthogonal Data in Structural Elucidation
The central dogma of structural validation is the necessity of orthogonal data. Relying on a single analytical technique, no matter how powerful, can leave ambiguities. NMR and MS are fundamentally different spectroscopic techniques that probe distinct molecular properties. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, while MS primarily reveals the molecular weight and elemental composition, along with fragmentation patterns that offer clues to the underlying structure.[1] The synergy between these two techniques provides a self-validating system, where the data from one method corroborates and refines the hypotheses drawn from the other, leading to a high degree of confidence in the final structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful and informative technique for elucidating the detailed structure of organic molecules in solution.[2] It is a non-destructive technique that provides a wealth of information about the chemical environment, connectivity, and stereochemistry of a molecule.[3]
Fundamental Principles of NMR
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field.[4] By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation of these nuclei back to their ground state emits a signal that is detected and converted into an NMR spectrum. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.[2]
Key NMR Experiments for Structural Validation
A comprehensive structural analysis typically involves a suite of NMR experiments:
-
1D NMR:
-
¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons in a molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).[5]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in a molecule.[5][6] Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.
-
-
2D NMR: These experiments provide correlation information between different nuclei, which is crucial for piecing together the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] It is invaluable for identifying spin systems and tracing out covalent bond pathways.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[7] This is a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations).[7] HMBC is critical for connecting different molecular fragments and establishing the overall carbon skeleton.[8]
-
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for structural elucidation using NMR spectroscopy.
Detailed Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum starts with proper sample preparation.[9][10]
-
Sample Weighing: Accurately weigh 5-25 mg of your synthesized derivative for ¹H NMR and potentially more for less sensitive nuclei like ¹³C.[10] The choice of concentration is a balance between achieving a good signal-to-noise ratio and avoiding solubility issues or intermolecular interactions that can broaden signals.[11]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[12][13] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[13] The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter.[12] Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13]
-
Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It provides the molecular weight of a compound with high accuracy and can offer structural information through the analysis of fragmentation patterns.[15][16]
Fundamental Principles of Mass Spectrometry
In its simplest form, a mass spectrometer performs three essential functions:
-
Ionization: The sample is converted into gas-phase ions.[17] There are various ionization techniques, with "soft" ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being particularly useful for determining the molecular weight of intact molecules with minimal fragmentation.[18]
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).[14]
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[17]
Key Mass Spectrometry Techniques for Structural Validation
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, often to four or five decimal places.[19][20] This level of precision allows for the unambiguous determination of the elemental composition of a molecule, a critical piece of information for structural elucidation.[21][22][23]
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[24][25] The fragmentation pattern serves as a molecular fingerprint and provides valuable information about the connectivity of atoms within the molecule.[15][26]
Experimental Workflow for Mass Spectrometry Analysis
The following diagram outlines a general workflow for structural analysis using mass spectrometry.
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. scribd.com [scribd.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. mdpi.com [mdpi.com]
- 15. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 16. compoundchem.com [compoundchem.com]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. longdom.org [longdom.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to Assessing the Purity of Synthesized Compounds by HPLC: A Comparative Analysis with Orthogonal Methods
In the landscape of drug discovery and development, the unambiguous determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. For researchers, scientists, and drug development professionals, a comprehensive understanding of the available analytical tools is paramount. High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity assessment, prized for its high resolution and quantitative power. However, a single analytical technique, no matter how robust, can present an incomplete picture. True analytical rigor is achieved through the strategic application of orthogonal methods, which measure the same attribute through different physicochemical principles.
This guide provides an in-depth, technical exploration of HPLC for the purity assessment of synthesized compounds, using Atorvastatin Calcium as a practical example. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare HPLC's performance with alternative techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR). This comparative approach, supported by experimental data, will empower you to design a comprehensive and self-validating system for purity determination.
Part 1: The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography is a separative technique that distinguishes between different components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[1] Its versatility in handling a wide range of non-volatile and thermally labile compounds makes it the primary choice for the analysis of most pharmaceutical compounds.
Method Development Strategy: A Self-Validating System
A robust HPLC method is not a matter of chance, but the result of a systematic and logical development process. The goal is to create a method that is not only capable of separating the main compound from its impurities but is also reproducible and reliable.
The Causality Behind Experimental Choices:
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation.
-
Column Selection: The heart of the HPLC system is the column. For impurity profiling of a moderately non-polar compound like Atorvastatin Calcium, a reversed-phase C18 column is a common starting point. The C18 stationary phase provides hydrophobic interactions with the analyte, retaining it on the column. The choice between different C18 columns can be nuanced, with variations in particle size, pore size, and surface chemistry affecting selectivity and efficiency.
-
Mobile Phase Composition: The mobile phase is the engine of the separation. In reversed-phase HPLC, a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile or methanol) is used. The ratio of these solvents is critical in controlling the retention time of the analyte. For ionizable compounds like Atorvastatin, the pH of the mobile phase is a powerful tool to manipulate retention and peak shape. By adjusting the pH, we can control the ionization state of the analyte and any acidic or basic impurities, thereby altering their interaction with the stationary phase.[2]
-
Detector Selection: The detector is the eye of the system. For compounds with a UV chromophore, like Atorvastatin, a UV-Vis or a Photodiode Array (PDA) detector is the most common choice. A PDA detector is particularly valuable for purity analysis as it can acquire the entire UV spectrum of a peak, allowing for peak purity assessment.[1]
Experimental Protocol: HPLC Purity Analysis of Atorvastatin Calcium
This protocol provides a detailed, step-by-step methodology for the purity analysis of Atorvastatin Calcium.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Atorvastatin Calcium reference standard and sample.
-
HPLC grade methanol, acetonitrile, and water.
-
Orthophosphoric acid.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, water, and acetonitrile in a ratio of 85:10:4 (v/v/v). Adjust the pH to 3.2 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Atorvastatin Calcium reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized Atorvastatin Calcium sample in methanol to obtain a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Data Analysis and Interpretation
The primary output of an HPLC analysis is a chromatogram, a plot of detector response versus time.
-
Peak Integration and Area Percent Calculation: The purity of the synthesized compound is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Modern chromatography data systems (CDS) automate the integration of peak areas.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The Critical Role of Peak Purity Analysis using a PDA Detector: A single, symmetrical peak in a chromatogram does not guarantee the presence of a single compound. An impurity may co-elute with the main peak. A PDA detector assesses the spectral homogeneity across a peak. If the peak is pure, the UV spectrum should be consistent from the leading edge to the trailing edge. Any spectral differences suggest the presence of a co-eluting impurity.
Caption: Workflow for HPLC method development.
Caption: Concept of peak purity analysis using a PDA detector.
Part 2: A Comparative Guide to Orthogonal Purity Assessment Techniques
Relying solely on HPLC for purity determination can be misleading. Orthogonal methods, which employ different separation or detection principles, provide a more comprehensive and trustworthy assessment of a compound's purity.
The Value of Orthogonal Methods
No single analytical technique is infallible. An impurity that co-elutes with the main peak in HPLC may be readily separated by Gas Chromatography if it is volatile. Similarly, an impurity that lacks a UV chromophore and is therefore invisible to the HPLC's UV detector may be easily detected and quantified by qNMR. The International Council for Harmonisation (ICH) guidelines on impurities in new drug substances emphasize the need for a thorough understanding of a compound's impurity profile.[4][5][6]
Qualitative and Quantitative Comparison
The following tables provide a qualitative and quantitative comparison of HPLC with TLC, GC, and qNMR for the purity assessment of a synthesized compound like Atorvastatin Calcium.
Qualitative Comparison of Purity Assessment Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the nuclear magnetic resonance signal of atomic nuclei. |
| Analytes | Non-volatile, thermally stable or labile compounds. | Non-volatile compounds. | Volatile, thermally stable compounds. | Compounds with NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F). |
| Quantitation | Excellent | Semi-quantitative to quantitative (with densitometry). | Excellent | Excellent (primary method). |
| Resolution | High to very high. | Low to moderate. | Very high. | Not a separative technique. |
| Throughput | Moderate. | High. | Moderate. | Moderate. |
Quantitative Performance Comparison for Atorvastatin Calcium Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Precision (%RSD) | < 1.0% | < 1.0% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes |
Experimental Protocols for Orthogonal Methods
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Atorvastatin Calcium
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials: Atorvastatin Calcium sample, a certified internal standard (e.g., maleic acid), and deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the Atorvastatin Calcium sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons for each signal, and the molecular weights and masses of the analyte and the internal standard. A study directly comparing ¹⁹F qNMR and ¹H qNMR for Atorvastatin Calcium found both methods to be precise and sensitive, with the advantage of ¹⁹F qNMR being less prone to interference from impurities.[7]
Part 3: Ensuring Scientific Integrity and Troubleshooting
Method Validation According to ICH Guidelines
A developed HPLC method is not considered reliable until it has been validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a framework for validating analytical methods.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for HPLC method validation.
Common Pitfalls and Troubleshooting in HPLC Purity Analysis
Even with a validated method, problems can arise during routine analysis. The following table summarizes some common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Secondary interactions with silanol groups on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a highly end-capped column. - Add a competing base to the mobile phase. - Reduce sample concentration. - Adjust mobile phase pH. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase. | - Reduce sample concentration. - Dissolve the sample in the mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or system. - Carryover from previous injections. | - Use high-purity solvents. - Flush the system. - Implement a needle wash in the autosampler method. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase. - Detector lamp failing. | - Degas the mobile phase. - Purge the pump. - Prepare fresh mobile phase. - Replace the detector lamp. |
| Shifting Retention Times | - Change in mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase accurately. - Use a column oven. - Replace the column. |
Conclusion
The assessment of purity for synthesized compounds is a multi-faceted challenge that demands a rigorous and well-documented analytical strategy. While HPLC remains the cornerstone of purity testing in the pharmaceutical industry, its power is truly realized when it is used as part of a comprehensive, self-validating system that incorporates orthogonal techniques. By understanding the fundamental principles of each method, carefully developing and validating protocols, and being adept at troubleshooting, researchers and scientists can ensure the highest level of confidence in their analytical data. This, in turn, is fundamental to the development of safe and effective medicines. The future of purity assessment will likely see a greater integration of advanced techniques like UHPLC and mass spectrometry, further enhancing our ability to detect and quantify even trace-level impurities.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Health Canada. (2015). ICH Q3A(R2) Guidance: Impurities in New Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of method development flow using quality by design approach. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Retrieved from [Link]
- Segall, A. I., et al. (2004). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. Acta Farm. Bonaerense, 23(3), 358-62.
- Molnar, I., et al. (2017). An overview of experimental designs in HPLC method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 145, 144-164.
- Janković, B., et al. (2018). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Macedonian Pharmaceutical Bulletin, 64(1), 25-36.
- Sarr, S. O., et al. (2006). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND FOR MONITORING STABILITY IN SOLID PHASE. Acta Poloniae Pharmaceutica-Drug Research, 63(3), 179-185.
- Alam, S., et al. (2018). HPLC method development and validation of atorvastatin calcium in bulk and tablet dossage form. RADS Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 83-87.
-
ResearchGate. (n.d.). A graphical abstract that summarized the suggested approach. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
- Liu, Y., et al. (2016). Direct Comparison of (19)F qNMR and (1)H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2016, 7627823.
-
ResearchGate. (n.d.). ¹H qNMR spectrum of atorvastatin calcium (A) and internal standard (B). Retrieved from [Link]
- Reddy, G. M., et al. (2012). Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. Arabian Journal of Chemistry, 5(4), 495-502.
-
Liu, Y., et al. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Semantic Scholar. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. canadacommons.ca [canadacommons.ca]
- 7. Direct Comparison of (19)F qNMR and (1)H qNMR by Characterizing Atorvastatin Calcium Content - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Piperazinylsulfonyl)benzoic Acid Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-(piperazinylsulfonyl)benzoic acid scaffold is a versatile starting point in medicinal chemistry, recognized for its potential in developing targeted therapies.[1][2][3] The inherent modularity of this structure—comprising a benzoic acid moiety, a sulfonamide linker, and a piperazine ring—allows for systematic modifications to probe interactions with biological targets and optimize pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a convenient handle for synthetic diversification.[1]
This guide will explore two distinct case studies where this core scaffold has been successfully modified to yield potent and selective enzyme inhibitors:
-
Histone Deacetylase (HDAC) Inhibitors: Focusing on the development of selective HDAC6 inhibitors for potential applications in oncology.
-
Glycine Transporter-1 (GlyT-1) Inhibitors: Examining the optimization of this scaffold for neurological applications.
Through a comparative analysis of these examples, we will elucidate key SAR principles that can be broadly applied to the design of novel therapeutics based on the 4-(piperazinylsulfonyl)benzoic acid framework.
Case Study 1: Development of Selective Histone Deacetylase-6 (HDAC6) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them attractive targets for cancer therapy.[1] The development of isoform-selective HDAC inhibitors is a key objective to minimize off-target effects. The following sections detail the SAR of 4-(piperazinylsulfonyl)benzoic acid analogs as HDAC6 inhibitors.
Core Scaffold and Design Rationale
The initial lead compound, 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid, was identified through a cell-based screen.[1] The design strategy for analog development involved modifications at three key positions:
-
R1 (Heterocycle): Replacement of the 1-methylbenzimidazole ring with other isosteric heterocycles (benzimidazole, benzoxazole, and benzothiazole) to probe the impact on potency and selectivity.
-
R2 (Hydroxamic Acid Position): Variation of the hydroxamic acid substituent on the phenyl ring (para vs. meta) to understand the geometric requirements for binding to the enzyme's active site.
-
Piperazine N-substituent: While the initial screen utilized a substituted piperazine, the core 4-(piperazinylsulfonyl)benzoic acid provides the foundational structure for these modifications.
Experimental Protocols
A general synthetic route to the benzoic acid precursors of the target hydroxamic acids is outlined below.[1]
Step 1: Sulfonylation of the Piperazine Derivative
-
To a solution of the appropriate 2-(piperazin-1-yl)heterocycle (1.0 equivalent) and triethylamine (2.0-4.0 equivalents) in a suitable solvent, add 3-chlorosulfonylbenzoic acid or 4-chlorosulfonylbenzoic acid (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the resulting precipitate and recrystallize from ethanol to yield the desired benzoic acid derivative.
Step 1: Activation of the Carboxylic Acid
-
To a solution of the synthesized benzoic acid derivative (1.0 equivalent) and N-methylmorpholine (1.3 equivalents) in an appropriate solvent, add ethyl chloroformate (1.2 equivalents) at 0°C.
-
Stir the mixture for 30 minutes.
Step 2: Reaction with Hydroxylamine
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (3.0 equivalents) and potassium hydroxide (3.0 equivalents) in methanol.
-
Add the hydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature until completion.
-
Isolate the product by filtration and recrystallize to obtain the final hydroxamic acid.[1]
Experimental Workflow: Synthesis of HDAC Inhibitors
Caption: Synthetic workflow for HDAC inhibitors.
Comparative Performance Data
The synthesized analogs were evaluated for their inhibitory activity against HDAC1 and HDAC6, as well as their antiproliferative effects on lung cancer cells versus normal cells.
| Compound | R1 (Heterocycle) | R2 (Hydroxamic Acid Position) | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity (HDAC1/HDAC6) |
| 8a-d | Benzimidazole, 1-Methylbenzimidazole, Benzoxazole, Benzothiazole | meta | Inactive | Inactive | - |
| 9a | Benzimidazole | para | 0.9 | 0.1 | 9 |
| 9b | 1-Methylbenzimidazole | para | >10 | 1.0 | >10 |
| 9c | Benzoxazole | para | 6.0 | 0.8 | 7.5 |
| 9d | Benzothiazole | para | 3.0 | 0.5 | 6 |
Data synthesized from information presented in 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors.[1]
Structure-Activity Relationship Analysis
The comparative data reveals several key SAR insights:
-
Crucial Role of the Hydroxamic Acid Position: The most striking finding is the absolute requirement for the hydroxamic acid to be in the para position of the benzoic acid ring. All meta-substituted analogs (8a-d) were inactive, suggesting a strict geometric constraint for binding to the catalytic zinc ion in the active site of the HDAC enzymes.[1]
-
Influence of the Heterocyclic Moiety on Potency and Selectivity: Among the para-substituted analogs (9a-d), variations in the heterocyclic ring (R1) led to differences in potency and selectivity. The benzimidazole derivative (9a) exhibited the highest potency against HDAC6 (IC50 = 0.1 µM) and a 9-fold selectivity over HDAC1.[1] The introduction of a methyl group on the benzimidazole (9b) decreased HDAC6 potency but increased selectivity. The benzoxazole (9c) and benzothiazole (9d) derivatives maintained good HDAC6 inhibitory activity.[1]
-
Molecular Modeling Insights: Molecular modeling studies indicated that the higher selectivity of these compounds for HDAC6 over HDAC1 is due to more favorable binding energies within the HDAC6 active site.[1]
Case Study 2: Optimization of Glycine Transporter-1 (GlyT-1) Inhibitors
Glycine Transporter-1 (GlyT-1) is involved in regulating glycine levels in the brain, and its inhibition is a promising strategy for treating neurological disorders such as schizophrenia.[2][3][4] This section explores the SAR of 4-(piperazinylsulfonyl)benzoic acid analogs as GlyT-1 inhibitors.
Core Scaffold and Design Rationale
In this series, the core scaffold is N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide. The optimization strategy focused on modifications to the sulfonamide and benzamide portions of the molecule to improve potency, selectivity, and pharmacokinetic properties.[2][3]
Experimental Protocols
The synthesis of these analogs involves a multi-step process, with key steps highlighted below.[2][4]
Step 1: Formation of the Sulfonamide
-
React a suitable piperazine derivative with a substituted sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Step 2: Amide Coupling
-
Couple the resulting sulfonamide with a substituted benzoic acid using standard amide bond formation reagents (e.g., HATU, HOBt) to yield the final product.
Experimental Workflow: Synthesis of GlyT-1 Inhibitors
Caption: Synthetic workflow for GlyT-1 inhibitors.
Comparative Performance Data
The following table summarizes the in vitro potency and pharmacokinetic data for a selection of optimized analogs.
| Compound | Sulfonamide Moiety | Benzamide Moiety | GlyT-1 IC50 (nM) | In Vivo Activity |
| Lead | Propylsulfonyl | Benzamide | Moderate | Moderate |
| Analog A | Ethylsulfonyl | 2-Fluoro-benzamide | Improved | Improved |
| Analog B | Propylsulfonyl | 2-Chloro-benzamide | High | Good |
| (+)-67 | Optimized Sulfonamide | Optimized Benzamide | Excellent | Robust |
Data synthesized from information presented in Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.[2]
Structure-Activity Relationship Analysis
The SAR studies on this series of GlyT-1 inhibitors revealed the following:
-
Impact of the Sulfonamide Group: Modifications to the alkyl group of the sulfonamide had a significant effect on potency and metabolic stability. Shorter alkyl chains were generally preferred.
-
Influence of Benzamide Substitution: The introduction of small electron-withdrawing groups (e.g., fluorine, chlorine) at the 2-position of the benzamide ring consistently improved GlyT-1 inhibitory activity.[2]
-
Stereochemistry: The stereochemistry of the cycloalkyl linker was found to be critical for potent inhibition, with one enantiomer often being significantly more active.
-
Overall Optimization: Through systematic optimization of both the sulfonamide and benzamide appendages, advanced leads like (+)-67 were identified.[2] These compounds demonstrated a desirable balance of high in vitro potency, selectivity, favorable ADME profiles, and robust in vivo efficacy in preclinical models.[2]
Conclusion and Future Directions
The SAR studies of 4-(piperazinylsulfonyl)benzoic acid analogs presented in these case studies highlight the versatility of this scaffold for developing potent and selective enzyme inhibitors. The key takeaways for researchers are:
-
The benzoic acid moiety serves as a critical anchor point, and the position of key functional groups (e.g., hydroxamic acid) can be determinative for biological activity.
-
The piperazine ring acts as a versatile linker that can be readily functionalized to introduce diverse chemical groups for probing specific interactions with the target protein.
-
The sulfonamide group provides a stable linkage and can be modified to fine-tune physicochemical properties and potency.
Future research in this area could explore the introduction of novel heterocyclic groups on the piperazine, further diversification of the substitution patterns on the benzoic acid ring, and the application of this scaffold to other enzyme targets. The principles elucidated in this guide provide a solid foundation for the rational design of the next generation of therapeutics based on the 4-(piperazinylsulfonyl)benzoic acid core.
References
-
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). National Institutes of Health. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. (2020). National Institutes of Health. [Link]
-
Scheme 1: Synthesis of piperazine derivatives 4a-x. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. (2007). PubMed. [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. [Link]
-
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2022). PubMed. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). PubMed. [Link]
Sources
- 1. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic Acid
Hazard Assessment and Chemical Profile
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a complex organic molecule utilized in pharmaceutical research and development.[2][3] Its structure, which includes a benzoic acid moiety, a sulfonyl group, and a piperazine derivative, suggests a multi-faceted hazard profile that must be carefully considered.
-
Piperazine Moiety : Piperazine and its derivatives are known to cause severe skin burns, eye damage, and potential allergic reactions.[1][4]
-
Sulfonyl Group : Compounds containing sulfonyl groups are often treated as hazardous waste and may possess corrosive or toxic properties.[5]
-
Benzoic Acid Moiety : Benzoic acid can cause skin irritation and serious eye damage.[6]
Given these structural components, it is prudent to handle 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid as a hazardous substance, exercising caution to prevent contact and inhalation.
Table 1: Hazard Profile and Handling Recommendations
| Parameter | Guideline | Rationale |
| Primary Hazards | Skin Irritation, Serious Eye Damage, Potential for Allergic Reaction | Based on the known hazards of piperazine and benzoic acid derivatives.[1][4][6] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, and appropriate respiratory protection if generating dust or aerosols.[7] | To prevent skin and eye contact, and inhalation of the compound. |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | To minimize exposure to airborne particles and vapors. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and bases.[8] | To maintain chemical stability and prevent hazardous reactions. |
Step-by-Step Disposal Protocol
The disposal of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid must be conducted in accordance with local, state, and federal regulations for hazardous waste.[5]
Step 1: Waste Segregation and Collection
-
Designated Waste Container : All waste containing 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, including residual amounts of the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions, must be collected in a designated hazardous waste container.[1][5]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid". The primary hazards (e.g., "Irritant") should also be noted on the label.
-
Incompatible Wastes : Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong bases, to prevent potentially hazardous chemical reactions.[8]
Step 2: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate : Immediately evacuate the affected area and ensure adequate ventilation, preferably by working within a chemical fume hood.
-
Containment : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1]
-
Collection : Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Step 3: Final Disposal
-
Container Sealing : Once the hazardous waste container is ready for disposal (typically when it is no more than 75% full to allow for vapor expansion), securely seal the lid.[5]
-
Licensed Waste Contractor : The sealed container must be transferred to your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, which will likely involve high-temperature incineration.[5][9]
-
Prohibited Disposal Methods :
Visual Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
Caption: Disposal workflow for 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Piperazine. Santa Cruz Biotechnology.
- Operational Disposal And Storage Of Piperazine. BIOSYNCE.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9. Smolecule.
- SAFETY DATA SHEET - Benzoic acid. Sigma-Aldrich.
- 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid. Chem-Impex.
- SAFETY DATA SHEET - 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid. Angene Chemical.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | 138385-00-9 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. biosynce.com [biosynce.com]
- 9. ptb.de [ptb.de]
- 10. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Handling 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic Acid: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid. The protocols herein are designed to ensure the safe handling, storage, and disposal of this compound by explaining the causality behind each procedural step, fostering a self-validating system of laboratory safety.
Hazard Analysis: A Structurally-Informed Approach
A comprehensive understanding of a chemical's hazard profile is the bedrock of laboratory safety. For 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, a prudent safety assessment involves deconstructing the molecule into its primary functional groups to anticipate its reactivity and toxicological properties. This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1]
A safety data sheet for the closely related compound, 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid, indicates it causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled.[2] This aligns with the expected hazards based on its constituent functional groups.
| Functional Group | Associated Hazards | Supporting Sources |
| Carboxylic Acid | Corrosive, causes skin irritation and serious eye damage.[3][4] | [3][4][5][6] |
| Piperazine | Skin and eye irritant, may cause allergic skin or respiratory reactions.[7][8] | [7][8][9] |
| Sulfonyl | The sulfonyl group is a key reactive center. Related sulfonyl chlorides are highly reactive and moisture-sensitive, hydrolyzing into sulfonic acids.[10][11] | [10][11][12] |
| tert-Butoxycarbonyl (Boc) | A stable protecting group, generally non-hazardous under neutral conditions, but labile to acid, which regenerates the amine.[13][14] | [13][14][15] |
Based on this composite analysis, the compound should be handled as a hazardous substance that is corrosive, an irritant to skin and eyes, and potentially harmful through inhalation, ingestion, and skin contact.[2][16]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific procedure being performed. The following recommendations provide a baseline for handling 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid in solid and solution forms.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[17] This primary engineering control is critical for minimizing the inhalation of airborne particulates and potential vapors.[17][18]
Recommended PPE Ensemble
| Protection Type | Required Equipment | Rationale and Best Practices |
| Eye & Face | Chemical splash goggles with side protection conforming to EN166 or OSHA 29 CFR 1910.133.[9][19] | Protects against splashes and airborne dust. For large-scale operations (>10g) or when splashing is likely, a full-face shield should be worn in addition to goggles. |
| Skin & Body | Nitrile gloves (minimum thickness >0.11 mm).[19] A fully-fastened laboratory coat. | Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or holes before use.[20] For extended tasks, consider double-gloving. A lab coat protects skin and personal clothing from contamination.[6][9] |
| Respiratory | NIOSH/MSHA-approved respirator. | Required when handling the solid powder outside of a fume hood (not recommended) or during spill cleanup. For nuisance dust, a P95 or N95 particulate respirator is sufficient.[19][20] In case of significant aerosol generation, a respirator with an organic vapor cartridge may be necessary.[18] |
Glove Selection and Compatibility
While specific permeation data for this compound is not available, a general guide based on the solvents commonly used can inform glove selection.
| Glove Material | General Compatibility | Considerations |
| Nitrile | Good for general handling, alcohols, and many organic solvents. | Recommended for most routine procedures. Provides good splash protection. |
| Neoprene | Excellent for acids and bases. | A superior choice when working with concentrated solutions of the compound. |
| Butyl Rubber | Excellent for ketones and esters. | Consider if using solvents like acetone or ethyl acetate. |
| Latex | Poor | Not recommended due to poor chemical resistance and potential for allergic reactions. |
This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.[21]
Operational Plan: From Receipt to Reaction
A structured workflow minimizes risk. The following diagram outlines the critical steps for safely handling the solid compound.
Caption: Workflow for Handling Solid Compound.
Emergency Response and Disposal
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Small Spill (<1 g):
-
Ensure the area is well-ventilated, keeping the fume hood running.[17]
-
Wearing your full PPE ensemble, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Sweep the material into a designated hazardous waste container.[18]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>1 g):
-
Evacuate the immediate area and alert colleagues.[17]
-
Notify your supervisor and the institutional Environmental Health & Safety (EHS) office immediately.[17]
-
If safe to do so, close the fume hood sash.
-
Do not attempt to clean up a large spill unless you are specifically trained for hazardous spill response.
-
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][16]
Disposal Plan
Chemical waste disposal must adhere strictly to institutional and governmental regulations.
-
Waste Segregation: All solid waste contaminated with the compound (e.g., weigh boats, gloves, absorbent pads) and liquid waste (solutions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[17]
-
Container Management: Use containers compatible with the chemical. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[17]
-
Prohibited Disposal:
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste contractor.[17]
The following decision tree illustrates the logic for selecting the appropriate level of PPE based on the planned operation.
Caption: Decision Tree for PPE Selection.
By adhering to these scientifically grounded protocols, researchers can confidently and safely utilize 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid, ensuring both personal safety and the integrity of their work.
References
- Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
- Safe Disposal of (Chloromethyl)
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- Piperazine. Santa Cruz Biotechnology.
- piperazine (C4H10N2). GazFinder.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- SAFETY D
- An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry. Benchchem.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Safety D
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie.
- The MSDS HyperGlossary: Carboxylic Acid.
- SAFETY D
- SAFETY DATA SHEET. National Institute of Standards and Technology.
- SAFETY D
- p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
- Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd..
- Sulfonyl chloride synthesis by chlorosulfon
- SAFETY D
- Acid Safety. Flinn Scientific.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- 4-((4-(Tert-Butoxycarbonyl)Piperazinyl)Sulfonyl)Benzoic Acid. Chem-Impex.
- chemical handling and storage section 6. University of Toronto Scarborough.
- Safe Storage. Unknown Source.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Unknown Source.
- Reductive desulfonyl
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- Chemical Comp
- Proper disposal of chemicals. Sciencemadness Wiki.
- Chemical Comp
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. flinnsci.com [flinnsci.com]
- 7. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 16. angenechemical.com [angenechemical.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. carlroth.com [carlroth.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. walchem.com [walchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


